Vsppltlgqlls tfa
Description
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Properties
Molecular Formula |
C58H98F3N13O19 |
|---|---|
Molecular Weight |
1338.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C56H97N13O17.C2HF3O2/c1-27(2)20-34(46(75)59-24-43(74)60-33(16-17-42(57)73)47(76)61-35(21-28(3)4)48(77)62-36(22-29(5)6)49(78)66-39(26-71)56(85)86)64-53(82)45(32(11)72)67-50(79)37(23-30(7)8)63-51(80)40-14-12-18-68(40)55(84)41-15-13-19-69(41)54(83)38(25-70)65-52(81)44(58)31(9)10;3-2(4,5)1(6)7/h27-41,44-45,70-72H,12-26,58H2,1-11H3,(H2,57,73)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,80)(H,64,82)(H,65,81)(H,66,78)(H,67,79)(H,85,86);(H,6,7)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,44+,45+;/m1./s1 |
InChI Key |
WXQAVHBKTFBIOI-RGUKLTLRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Vsppltlgqlls tfa peptide discovery and origin
A Technical Guide to the FGFR3 Inhibitory Peptide: VSPPLTLGQLLS-TFA
This document provides an in-depth technical overview of the discovery, origin, and functional characterization of the peptide VSPPLTLGQLLS, often referred to as Peptide P3, with a trifluoroacetic acid (TFA) salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in fibroblast growth factor receptor 3 (FGFR3) signaling and its therapeutic modulation.
Discovery and Origin
The peptide VSPPLTLGQLLS (Peptide P3) was identified through a systematic screening process aimed at discovering novel modulators of Fibroblast Growth Factor Receptor 3 (FGFR3)[1]. Gain-of-function mutations in FGFR3 are known to cause several human skeletal dysplasia syndromes, including achondroplasia and thanatophoric dysplasia[1].
The discovery method involved screening a random 12-peptide phage display library. In this process, a library of bacteriophages, each displaying a unique 12-amino acid peptide on its surface, was exposed to the FGFR3 protein, which acted as a "bait." Through an iterative selection process, phages that bound to FGFR3 were isolated and amplified. This led to the identification of 23 positive clones that all shared the identical amino acid sequence: VSPPLTLGQLLS[1]. This sequence, designated as Peptide P3, was found to have a high binding specificity to the extracellular domain of FGFR3[1]. The trifluoroacetic acid (TFA) salt form, VSPPLTLGQLLS TFA, is a result of the common use of TFA in the final cleavage and purification steps of solid-phase peptide synthesis.
Biological Activity and Mechanism of Action
VSPPLTLGQLLS is an inhibitory peptide that targets FGFR3 signaling[1]. Its primary mechanism of action is the inhibition of the tyrosine kinase activity of FGFR3[1]. This inhibition extends to both wild-type and constitutively active mutant forms of the receptor, such as K650M and K644E FGFR3, which are associated with skeletal dysplasia[1]. By binding to the extracellular domain of FGFR3, the peptide interferes with receptor activation and subsequent downstream signaling cascades[1].
The inhibition of FGFR3 leads to the downregulation of its downstream signaling pathways, most notably the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway[1]. This pathway is crucial in mediating the inhibitory effects of FGFR3 on chondrocyte (cartilage cell) differentiation[1]. Consequently, by inhibiting this pathway, VSPPLTLGQLLS promotes the proliferation and chondrogenic differentiation of cultured chondrogenic cells[1].
Furthermore, VSPPLTLGQLLS has been shown to inhibit 9-cisRA-induced tracheal lymphangiogenesis and block lymphatic endothelial cell (LEC) proliferation, migration, and tubule formation.
Quantitative Data Summary
The biological effects of VSPPLTLGQLLS (Peptide P3) have been quantified in several key experiments. The following tables summarize the reported data.
Table 1: Inhibition of FGFR3 Phosphorylation by Peptide P3
| Cell Line | FGFR3 Form | Treatment | Inhibition of Phosphorylation (%) | Reference |
| 293T | Wild-Type | 10 µM P3 | ~50% | [1] |
| 293T | K650M Mutant | 10 µM P3 | ~60% | [1] |
| 293T | K644E Mutant | 10 µM P3 | ~55% | [1] |
Table 2: Effect of Peptide P3 on Lymphatic Endothelial Cell (LEC) Functions
| Assay | Treatment Concentration | Duration | Outcome | Reference |
| LEC Proliferation | 5 µM and 10 µM | 24h and 48h | Inhibition | |
| LEC Migration | 5 µM and 10 µM | Not Specified | Inhibition | |
| LEC Tubule Formation | 5 µM and 10 µM | Not Specified | Inhibition |
Table 3: In Vivo Efficacy of Peptide P3 in a Thanatophoric Dysplasia Type II (TDII) Mouse Model
| Treatment Group | Number of TDII Pups | Survival | Reference |
| No P3 Treatment | Not specified | 0% | [1] |
| P3 Treatment | 12 | 100% (survived up to 140 days) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of VSPPLTLGQLLS (Peptide P3).
Phage Display Library Screening
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Objective: To identify peptides that bind to the extracellular domain of FGFR3.
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Protocol:
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A random 12-peptide phage library was used.
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The extracellular domain of FGFR3 was used as the "bait" protein.
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Multiple rounds of biopanning were performed, involving incubation of the phage library with the immobilized FGFR3 protein.
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Non-binding phages were washed away.
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Bound phages were eluted, amplified by infecting E. coli, and used for subsequent rounds of panning to enrich for specific binders.
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After several rounds, individual phage clones were isolated, and their DNA was sequenced to identify the encoded peptide sequence[1].
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FGFR3 Phosphorylation Assay
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Objective: To determine the effect of Peptide P3 on the tyrosine kinase activity of FGFR3.
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Protocol:
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293T cells were transiently transfected with plasmids expressing either wild-type (WT) or mutant (K650M, K644E) FGFR3.
-
Transfected cells were treated with or without 10 µM of Peptide P3.
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Cells were lysed, and the FGFR3 protein was immunoprecipitated using an appropriate antibody (e.g., anti-M2 or anti-Myc).
-
The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.
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The membrane was probed with an anti-phospho-tyrosine antibody to detect the phosphorylation status of FGFR3.
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Densitometry was used to quantify the intensity of the phospho-tyrosine bands to determine the extent of inhibition[1][2].
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ERK/MAPK Pathway Activation Assay
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Objective: To assess the effect of Peptide P3 on the downstream signaling of FGFR3.
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Protocol:
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ATDC5 chondrogenic cells, which express FGFR3, were used.
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Cells were treated with FGF2 (20 ng/ml) to stimulate the FGFR3 pathway, in the presence or absence of Peptide P3 (10 µM).
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Cell lysates were collected at various time points.
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Western blot analysis was performed using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
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The levels of p-ERK1/2 were quantified by densitometry to evaluate the inhibitory effect of Peptide P3 on the ERK/MAPK pathway[1][2].
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In Vivo Mouse Model of Thanatophoric Dysplasia Type II (TDII)
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Objective: To evaluate the therapeutic potential of Peptide P3 in a living organism.
-
Protocol:
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A mouse model mimicking human TDII was used.
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Pregnant mice carrying TDII pups were injected with Peptide P3.
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The survival of the newborn TDII pups was monitored.
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Histological analysis of bone and lung tissues was performed to assess the rescue of developmental defects[1].
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Visualizations
Logical Workflow for the Discovery of VSPPLTLGQLLS (Peptide P3)
Caption: A flowchart illustrating the discovery pipeline of the VSPPLTLGQLLS peptide.
Signaling Pathway of VSPPLTLGQLLS (Peptide P3) Action
Caption: The signaling cascade showing VSPPLTLGQLLS inhibiting FGFR3 and its downstream effects.
References
Analysis of the Amino Acid Sequence VSPPLTLGQLLS-TFA
Initial Assessment: An extensive search of public scientific literature and protein databases for the amino acid sequence "VSPPLTLGQLLS" did not yield identification of a known, characterized peptide or a direct match within a larger protein. The suffix "-TFA" typically indicates the presence of trifluoroacetic acid, a common counterion used during peptide synthesis and purification, suggesting this is likely a synthetic peptide.
The absence of this specific sequence in the public domain prevents the creation of a detailed technical guide as requested. The core requirements—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—are contingent on the availability of published research for a given molecule.
Without a known biological target, function, or context, it is not possible to provide the following:
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Data Presentation: No quantitative data (e.g., binding affinities, enzyme kinetics, EC50/IC50 values) associated with this specific sequence is available.
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Experimental Protocols: Methodologies are specific to the experiments in which a peptide is tested. As no such experiments are documented for this sequence, no protocols can be provided.
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Signaling Pathways & Workflows: Diagrams of signaling pathways or experimental workflows require knowledge of the peptide's mechanism of action and how it is studied, which is currently unknown.
Possible Scenarios and Next Steps:
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Proprietary or Novel Sequence: The sequence "VSPPLTLGQLLS" may be a proprietary peptide synthesized for a specific research or drug development program that has not been publicly disclosed. It could also be a novel sequence that has not yet been published.
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Typographical Error: It is possible there is a typographical error in the provided amino acid sequence. A single amino acid substitution would result in a completely different sequence that may be well-characterized.
Recommendations for Further Analysis:
To enable a comprehensive analysis, the following information would be required:
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Confirmation of the Sequence: Please verify that the amino acid sequence "VSPPLTLGQLLS" is correct.
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Biological Context: Any information regarding the intended biological target, the source protein from which it may have been derived, or the scientific study it is related to would be invaluable.
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Associated Research: If this peptide is from a specific publication or patent, providing that reference would allow for a complete and accurate technical guide to be developed.
Upon receiving additional context or a corrected sequence, a thorough analysis and generation of the requested technical content, including data tables and diagrams, can be performed.
The Peptide Vsppltlgqlls: A Technical Guide to its Biological Function as an FGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Vsppltlgqlls has emerged as a potent and specific inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This technical guide provides a comprehensive overview of its known biological functions, mechanism of action, and potential therapeutic applications. Drawing from available research, this document details the inhibitory effects of Vsppltlgqlls on FGFR3 phosphorylation and downstream signaling pathways, particularly the ERK/MAPK cascade. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further investigation. Visual representations of the relevant signaling pathways and experimental workflows are included to enhance understanding.
Introduction
Vsppltlgqlls is a small peptide that has been identified as an inhibitor of FGFR3, a receptor tyrosine kinase.[1] Mutations in FGFR3 are associated with various human diseases, including skeletal dysplasias such as achondroplasia and thanatophoric dysplasia, as well as certain cancers. The targeted inhibition of FGFR3 activity by molecules like Vsppltlgqlls presents a promising therapeutic strategy for these conditions. This document serves as a technical resource for researchers and drug development professionals interested in the biological activities and potential applications of this peptide.
Biological Activity and Mechanism of Action
The primary biological function of Vsppltlgqlls is the inhibition of FGFR3 phosphorylation.[1] By preventing the autophosphorylation of the FGFR3 kinase domain, the peptide effectively blocks the initiation of downstream signaling cascades. This inhibitory action has been demonstrated to have significant effects on cellular processes such as proliferation, migration, and differentiation, particularly in cell types where FGFR3 signaling is a key regulator.
Inhibition of Lymphangiogenesis
Vsppltlgqlls has been shown to inhibit 9-cis-retinoic acid-induced tracheal lymphangiogenesis.[1] This effect is mediated through its ability to block the proliferation, migration, and tubule formation of lymphatic endothelial cells (LECs).[1]
Modulation of Chondrogenesis
In the context of skeletal development, Vsppltlgqlls has demonstrated the ability to promote the proliferation and chondrogenic differentiation of cultured ATDC5 chondrogenic cells.[1] This suggests a potential role in modulating cartilage formation and addressing disorders related to abnormal chondrocyte activity driven by overactive FGFR3 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on Vsppltlgqlls.
| Cell Type | Treatment | Concentration | Duration | Effect | Reference |
| Human Primary Lymphatic Endothelial Cells (LECs) | Vsppltlgqlls TFA | 5 µM and 10 µM | 24h and 48h | Inhibition of proliferation, migration, and tubule formation | [1] |
| ATDC5 Chondrogenic Cells | This compound | 0, 1, 10, and 50 µM | 24h and 3 or 7 days | Promotion of proliferation and chondrogenic differentiation | [1] |
| ATDC5 Chondrogenic Cells | This compound | 10 µM | 0-60 min | Inhibition of the ERK/MAPK pathway | [1] |
| 293T Cells | This compound | Not specified | Not specified | Effective inhibition of FGFR3 phosphorylation | [1] |
| Explanted Metatarsal Bone Cultures | This compound | Not specified | Not specified | Effective inhibition of FGFR3 phosphorylation | [1] |
Signaling Pathway Analysis
Vsppltlgqlls exerts its biological effects primarily through the inhibition of the FGFR3 signaling pathway, which subsequently impacts the Extracellular signal-Regulated Kinase/Mitogen-Activated Protein Kinase (ERK/MAPK) cascade.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, designed to be reproducible by researchers in the field.
Cell Culture
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Human Primary Lymphatic Endothelial Cells (LECs): Maintained in Endothelial Cell Growth Medium MV2 (PromoCell) supplemented with 5% fetal bovine serum (FBS), 5 ng/mL epidermal growth factor, 10 ng/mL basic fibroblast growth factor, 20 ng/mL insulin-like growth factor 1, 0.5 ng/mL vascular endothelial growth factor 165, 1 µg/mL ascorbic acid, and 22.5 µg/mL heparin.
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ATDC5 Chondrogenic Cells: Cultured in Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F-12) supplemented with 5% FBS, 10 µg/mL human transferrin, and 3 x 10-8 M sodium selenite.
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293T Cells: Grown in DMEM supplemented with 10% FBS.
Cell Proliferation Assay
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Seed LECs or ATDC5 cells in 96-well plates at a density of 5 x 103 cells/well.
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After 24 hours, starve the cells in a serum-free medium for another 24 hours.
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Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM) for the desired duration (e.g., 24h, 48h).
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Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
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Measure the absorbance at 450 nm using a microplate reader.
Cell Migration Assay (Wound Healing)
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Grow LECs to confluence in 6-well plates.
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Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
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Wash with PBS to remove detached cells.
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Add fresh medium containing different concentrations of this compound.
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Capture images of the wound at 0h and 24h.
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Quantify the wound closure area using ImageJ software.
Tube Formation Assay
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Coat a 96-well plate with Matrigel (50 µL/well) and allow it to polymerize at 37°C for 30 minutes.
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Seed LECs (2 x 104 cells/well) onto the Matrigel-coated wells.
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Add medium containing various concentrations of this compound.
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Incubate at 37°C for 6-8 hours.
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Observe and photograph the formation of capillary-like structures under a microscope.
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Quantify the total tube length and the number of branch points.
Western Blot Analysis for ERK/MAPK Pathway
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Culture ATDC5 cells and starve them as described above.
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Pre-treat the cells with 10 µM this compound for 1 hour.
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Stimulate the cells with a suitable FGFR3 agonist (e.g., FGF2) for various time points (e.g., 0, 5, 15, 30, 60 min).
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Lyse the cells and collect the protein extracts.
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Determine protein concentration using a BCA assay.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST.
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Incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Directions
The peptide Vsppltlgqlls is a promising inhibitor of FGFR3 with demonstrated efficacy in vitro. Its ability to modulate key cellular processes such as proliferation, migration, and differentiation in relevant cell types highlights its potential for therapeutic development. Future research should focus on in vivo studies to evaluate its efficacy and safety in animal models of FGFR3-related disorders. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into a clinical candidate. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of Vsppltlgqlls and its therapeutic potential.
References
An In-Depth Technical Guide on the Mechanism of Action for the Peptide Vsppltlgqlls TFA
Abstract
The synthetic peptide Vsppltlgqlls, commonly supplied as a trifluoroacetate (B77799) (TFA) salt and referred to in literature as Peptide P3, has been identified as a specific inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). Gain-of-function mutations in FGFR3 are the known cause of several human skeletal dysplasias, including achondroplasia and the neonatally lethal thanatophoric dysplasia (TD). Overactive FGFR3 signaling improperly regulates endochondral ossification by inhibiting chondrocyte proliferation and differentiation. Vsppltlgqlls TFA presents a targeted therapeutic hypothesis by directly counteracting this pathological signaling. This document provides a comprehensive overview of its core mechanism of action, summarizing key experimental findings, protocols, and the primary signaling pathways involved.
Core Mechanism of Action Hypothesis
The central hypothesis for the mechanism of action of Vsppltlgqlls is its function as a direct antagonist to Fibroblast Growth Factor Receptor 3. The peptide was identified through phage display screening to bind with high specificity to the extracellular domain of FGFR3.[1] This binding inhibits the ligand-independent phosphorylation and activation of the receptor's intracellular tyrosine kinase domain.[1]
Downstream of the receptor, FGFR3 activation typically triggers the Ras-Raf-MEK-ERK signaling cascade, also known as the Extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway.[1] In chondrocytes, the constitutive activation of the ERK/MAPK pathway by mutant FGFR3 is known to inhibit chondrocyte differentiation.[1] By preventing the initial FGFR3 phosphorylation event, Vsppltlgqlls effectively blocks this downstream cascade, thereby alleviating the inhibitory signals and promoting normal chondrocyte proliferation and differentiation.[1] This restoration of chondrocyte function is the primary mechanism by which the peptide rescues bone growth retardation phenotypes observed in models of FGFR3-related skeletal dysplasia.[1]
References
Unveiling the Enigma: A Technical Guide to the Characterization of the Novel Peptide Vsppltlgqlls tfa
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of novel peptides are pivotal in the advancement of biomedical research and the development of new therapeutics. The peptide sequence, "Vsppltlgqlls tfa," does not exhibit significant homology to any known proteins based on initial Basic Local Alignment Search Tool (BLAST) inquiries. This lack of identifiable homology suggests that this compound may represent a novel endogenous peptide, a synthetic peptide with unique properties, or a fragment of a larger, yet uncharacterized protein.
This technical guide provides a comprehensive and hypothetical framework for the systematic characterization of this compound. It outlines a multi-faceted approach encompassing in silico analysis, chemical synthesis, biophysical characterization, and functional screening to elucidate its structure, function, and potential therapeutic relevance. This document serves as a roadmap for researchers embarking on the exciting challenge of deciphering the biological role of a newly discovered peptide.
I. In Silico Analysis and Peptide Synthesis
The initial phase of characterization focuses on computational predictions and the physical generation of the peptide for experimental use.
A. Computational Prediction of Physicochemical Properties and Secondary Structure
In silico tools can provide valuable initial insights into the potential structure and function of this compound.
Experimental Protocol: In Silico Analysis
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Physicochemical Properties: Utilize online tools such as ExPASy's ProtParam to calculate key physicochemical properties, including molecular weight, theoretical isoelectric point (pI), amino acid composition, estimated half-life, and grand average of hydropathicity (GRAVY).
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Secondary Structure Prediction: Employ secondary structure prediction algorithms like PSIPRED, JPred, or GOR to predict the propensity of the peptide to form α-helices, β-sheets, or random coils.
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Tertiary Structure Modeling (for longer peptides): For peptides of sufficient length, ab initio modeling servers like I-TASSER or Rosetta can be used to predict the three-dimensional structure. Given the short length of this compound, this is less likely to yield a stable, globular structure but may reveal conformational preferences.
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Motif and Domain Searches: Scan the sequence against databases of known protein motifs and domains, such as PROSITE or Pfam, to identify any short, conserved sequences that might hint at a particular function (e.g., a phosphorylation site or a binding motif).
B. Peptide Synthesis and Purification
To enable experimental investigation, this compound must be chemically synthesized.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
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Synthesis: Synthesize the peptide on a solid support resin (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. Automated peptide synthesizers are commonly used for this process.
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Cleavage and Deprotection: Following the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
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Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of increasing acetonitrile (B52724) concentration in water, both containing 0.1% TFA, is typically used for elution.
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Purity and Identity Confirmation: Analyze the purified peptide by analytical RP-HPLC to assess its purity (ideally >95%). Confirm the correct molecular weight of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 1459.7 g/mol |
| Theoretical pI | 5.52 |
| Amino Acid Composition | V(1), S(2), P(2), L(4), T(1), G(1), Q(1) |
| Instability Index | 45.3 (classified as unstable) |
| Aliphatic Index | 145.33 |
| Grand Average of Hydropathicity (GRAVY) | 0.867 |
II. Biophysical Characterization
Understanding the structural properties of this compound in solution is crucial for interpreting its functional behavior.
A. Secondary Structure Determination
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
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Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 205 nm.
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CD Measurement: Acquire CD spectra in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
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Data Analysis: Deconvolute the resulting CD spectrum using algorithms such as CONTIN, SELCON3, or K2D3 to estimate the percentage of α-helix, β-sheet, and random coil content.
Table 2: Hypothetical Secondary Structure Content of this compound from CD Spectroscopy
| Secondary Structure | Percentage (%) |
| α-Helix | 15 |
| β-Sheet | 30 |
| Random Coil | 55 |
III. Functional Characterization
The core of this investigation lies in uncovering the biological function of this compound. A tiered screening approach is proposed.
A. High-Throughput Screening for Protein-Protein Interactions
Identifying the binding partners of this compound is a critical step toward understanding its function.
Experimental Protocol: Protein Microarray Screening
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Peptide Labeling: Label the N-terminus of this compound with a fluorescent dye (e.g., Cy3 or Cy5) or a tag such as biotin.
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Microarray Incubation: Incubate the labeled peptide with a commercially available human protein microarray containing thousands of unique, purified human proteins.
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Washing and Detection: After incubation, wash the microarray to remove non-specific binders. Detect the bound peptide by scanning the array for fluorescence or by using a labeled streptavidin conjugate for biotin-tagged peptides.
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Hit Identification: Identify the proteins on the array that show a significant signal, indicating a potential interaction with this compound.
B. Validation of Putative Interactions
Positive hits from the microarray screen must be validated using orthogonal, lower-throughput methods.
Experimental Protocol: Surface Plasmon Resonance (SPR)
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Immobilization: Covalently immobilize the putative interacting protein (the "ligand") onto a sensor chip surface.
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Binding Analysis: Flow solutions containing a range of concentrations of this compound (the "analyte") over the sensor chip surface.
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Data Analysis: Monitor the change in the refractive index at the surface as the peptide binds to and dissociates from the immobilized protein. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
Table 3: Hypothetical Binding Kinetics of this compound with a Putative Interacting Protein
| Parameter | Value |
| Association Rate (k_a) (1/Ms) | 1.2 x 10^5 |
| Dissociation Rate (k_d) (1/s) | 3.5 x 10^-4 |
| Dissociation Constant (K_D) (nM) | 2.9 |
C. Cellular and Phenotypic Screening
To understand the effect of this compound on cellular processes, a variety of cell-based assays can be employed.
Experimental Protocol: Cell Viability and Proliferation Assay
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Cell Culture: Culture a panel of relevant cell lines (e.g., cancer cell lines, primary cells) in appropriate media.
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Treatment: Treat the cells with a range of concentrations of this compound.
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Assay: After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability and proliferation using a standard method such as the MTT assay, WST-1 assay, or by quantifying ATP levels (e.g., CellTiter-Glo®).
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Data Analysis: Plot the cell viability/proliferation as a function of peptide concentration and determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
IV. Visualizing Workflows and Pathways
Graphical representations are essential for conceptualizing the experimental plan and potential biological roles of this compound.
Caption: A proposed experimental workflow for the characterization of this compound.
An In-depth Technical Guide to the Identification and Characterization of the FGFR3-Targeting Peptide Vsppltlgqlls (P3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, validation, and mechanism of action of the peptide Vsppltlgqlls, also known as P3, a novel inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document details the experimental methodologies employed in its characterization, presents quantitative data from key experiments in a structured format, and illustrates the associated signaling pathways and experimental workflows.
Executive Summary
Gain-of-function mutations in FGFR3 are the underlying cause of several human skeletal dysplasia syndromes, including achondroplasia and thanatophoric dysplasia (TD).[1] The peptide Vsppltlgqlls (P3) was identified as a specific inhibitor of FGFR3, demonstrating potential as a therapeutic agent for these conditions.[1] This peptide has been shown to inhibit FGFR3's tyrosine kinase activity, modulate downstream signaling pathways, and rescue lethal phenotypes in animal models of TD.[1] Furthermore, P3 has been validated as an effective inhibitor of FGFR3 phosphorylation and has been used to investigate the role of FGFR3 in lymphangiogenesis.[2][3]
Target Receptor Identification and Validation
The peptide Vsppltlgqlls (P3) was identified through a screening of a random 12-peptide phage display library using the extracellular domain of FGFR3 as bait.[1] This process led to the isolation of 23 positive clones, all of which shared the identical amino acid sequence VSPPLTLGQLLS.[1]
Experimental Protocols
2.1.1. Phage Display Screening
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Target Preparation: The extracellular domain of human FGFR3 was expressed as a fusion protein with glutathione (B108866) S-transferase (GST) in E. coli and purified.
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Panning: A 12-mer peptide phage display library was incubated with GST-FGFR3 immobilized on glutathione-coated microplates. Non-binding phages were washed away.
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Elution: Bound phages were eluted and amplified by infecting E. coli.
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Iterative Selection: The panning and amplification process was repeated for three rounds to enrich for high-affinity binders.
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Sequencing: Individual phage clones from the final round were isolated, and the DNA encoding the displayed peptide was sequenced to determine the amino acid sequence.
2.1.2. Binding Specificity Assay (ELISA)
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Coating: Microtiter plates were coated with the extracellular domains of FGFR1, FGFR2, FGFR3, or FGFR4.
-
Blocking: The plates were blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Incubation: The P3 phage clone was added to the wells and incubated.
-
Detection: Bound phages were detected using an anti-M13 antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a chromogenic substrate. The absorbance was measured to quantify binding.
Quantitative Data
| Target Protein | Binding Activity (ELISA OD450) |
| FGFR1-extracellular domain | ~0.1 |
| FGFR2-extracellular domain | ~0.1 |
| FGFR3-extracellular domain | ~1.0 |
| FGFR4-extracellular domain | ~0.1 |
Table 1: Binding specificity of Vsppltlgqlls (P3) phage to different FGFR family members as determined by ELISA. Data are approximate values derived from graphical representations in the source literature.[1]
Mechanism of Action: Inhibition of FGFR3 Signaling
Vsppltlgqlls (P3) functions by inhibiting the tyrosine kinase activity of FGFR3, which in turn suppresses its downstream signaling pathways, most notably the ERK/MAPK pathway.[1]
Signaling Pathway Diagram
Caption: FGFR3 signaling pathway and its inhibition by Vsppltlgqlls (P3).
Experimental Protocols
3.2.1. FGFR3 Phosphorylation Assay
-
Cell Culture: Human primary lymphatic endothelial cells (LECs) or ATDC5 chondrogenic cells were cultured.[1][2]
-
Treatment: Cells were pre-treated with Vsppltlgqlls (P3) peptide or a scrambled control peptide, followed by stimulation with FGF2.[2]
-
Protein Extraction and Western Blotting: Cell lysates were collected, and proteins were separated by SDS-PAGE. Phosphorylated FGFR3 (p-FGFR3) and total FGFR3 were detected using specific antibodies.
3.2.2. ERK/MAPK Pathway Activation Assay
-
Cell Culture and Treatment: ATDC5 cells were treated with Vsppltlgqlls (P3) for varying durations.[1]
-
Western Blotting: Cell lysates were analyzed by Western blotting for phosphorylated ERK (p-ERK) and total ERK levels.
Quantitative Data
| Treatment | p-FGFR3 Level (relative to control) |
| Control | 1.0 |
| FGF2 | Increased |
| FGF2 + P3 (10 µM) | Significantly Decreased vs. FGF2 |
| FGF2 + Scrambled Peptide | No significant change vs. FGF2 |
Table 2: Effect of Vsppltlgqlls (P3) on FGF2-induced FGFR3 phosphorylation in LECs. Data are qualitative summaries from the source literature.[2]
| Time with P3 (10 µM) | p-ERK Level (relative to 0 min) |
| 0 min | 1.0 |
| 15 min | Decreased |
| 30 min | Further Decreased |
| 60 min | Markedly Decreased |
Table 3: Time-dependent inhibition of ERK phosphorylation by Vsppltlgqlls (P3) in ATDC5 cells. Data are qualitative summaries from the source literature.[1]
In Vitro and In Vivo Functional Characterization
The functional consequences of FGFR3 inhibition by Vsppltlgqlls (P3) were assessed in various in vitro and in vivo models.
Experimental Workflow Diagram
Caption: Experimental workflow for the characterization of Vsppltlgqlls (P3).
Experimental Protocols
4.2.1. ATDC5 Cell Proliferation and Differentiation Assays
-
Cell Culture: ATDC5 cells, a mouse chondrogenic cell line, were cultured in differentiation medium.[1]
-
Treatment: Cells were treated with varying concentrations of Vsppltlgqlls (P3).
-
Proliferation Assay: Cell proliferation was measured using a standard colorimetric assay (e.g., MTT or WST-8).
-
Differentiation Assay: Chondrogenic differentiation was assessed by Alcian blue staining for proteoglycans and by measuring alkaline phosphatase (ALP) activity.
4.2.2. Lymphatic Endothelial Cell (LEC) Assays
-
Cell Culture: Human primary LECs were used.[2]
-
Treatment: Cells were treated with Vsppltlgqlls (P3) in the presence or absence of 9-cis retinoic acid (9-cisRA), an inducer of lymphangiogenesis.[2]
-
Proliferation Assay: Cell proliferation was quantified.
-
Migration Assay: A scratch wound healing assay or a Boyden chamber assay was used to assess cell migration.
-
Tubule Formation Assay: LECs were seeded on Matrigel, and the formation of tube-like structures was observed and quantified.
4.2.3. In Vivo Mouse Models
-
Thanatophoric Dysplasia Type II (TDII) Mouse Model: A mouse model mimicking human TDII with a gain-of-function mutation in FGFR3 was used. Neonatal mice were treated with Vsppltlgqlls (P3), and survival, body size, and skeletal development were monitored.[1]
-
Tracheal Lymphangiogenesis Model: 9-cisRA was used to induce lymphangiogenesis in the trachea of mice. The effect of Vsppltlgqlls (P3) treatment on the formation of new lymphatic vessels was assessed by whole-mount immunofluorescence staining for lymphatic vessel endothelial hyaluronan receptor 1 (LYVE-1).[2]
Quantitative Data
| P3 Concentration (µM) | ATDC5 Cell Proliferation (relative to control) | ATDC5 Chondrogenic Differentiation (relative to control) |
| 0 | 1.0 | 1.0 |
| 1 | Increased | Increased |
| 10 | Further Increased | Further Increased |
| 50 | Markedly Increased | Markedly Increased |
Table 4: Dose-dependent effects of Vsppltlgqlls (P3) on ATDC5 cell proliferation and differentiation. Data are qualitative summaries from the source literature.[1]
| Treatment | LEC Proliferation (relative to control) | LEC Migration (relative to control) | LEC Tubule Formation (relative to control) |
| Control | 1.0 | 1.0 | 1.0 |
| 9-cisRA | Increased | Increased | Increased |
| 9-cisRA + P3 (5 µM) | Decreased vs. 9-cisRA | Decreased vs. 9-cisRA | Decreased vs. 9-cisRA |
| 9-cisRA + P3 (10 µM) | Further Decreased vs. 9-cisRA | Further Decreased vs. 9-cisRA | Further Decreased vs. 9-cisRA |
Table 5: Inhibition of 9-cisRA-induced LEC functions by Vsppltlgqlls (P3). Data are qualitative summaries from the source literature.[2]
Conclusion
The peptide Vsppltlgqlls (P3) is a specific and potent inhibitor of FGFR3. Its identification through phage display and subsequent characterization have demonstrated its ability to block FGFR3 signaling and downstream pathways. The in vitro and in vivo studies highlighted its potential therapeutic value for FGFR3-related skeletal dysplasias and as a tool to modulate lymphangiogenesis. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this and other peptide-based therapeutics targeting receptor tyrosine kinases.
References
- 1. A novel FGFR3-binding peptide inhibits FGFR3 signaling and reverses the lethal phenotype of mice mimicking human thanatophoric dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Peptide Modulation of Fibroblast Growth Factor Receptor 3-Dependent Postnatal Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Purification of the Synthetic Peptide Vsppltlgqlls-TFA by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are crucial tools in a wide range of research and development applications, from basic biological studies to the development of new therapeutics. The purity of these peptides is paramount to ensure the accuracy and reproducibility of experimental results.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities. These impurities can include truncated or deletion sequences, by-products from the cleavage of protecting groups, and other residual reagents.[2][3]
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[2][4] This method separates the target peptide from impurities based on differences in their hydrophobicity.[1][2] The peptide mixture is loaded onto a hydrophobic stationary phase (typically C18-modified silica) and eluted with an increasing gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous mobile phase.[2][5] Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent in the mobile phase to improve peak shape and resolution.[6][7]
This application note provides a detailed protocol for the purification of the synthetic peptide with the sequence Vsppltlgqlls, supplied as a trifluoroacetate (B77799) (TFA) salt. While the specific properties of this peptide are not publicly documented, this protocol outlines a general and robust starting point for its purification to a high degree of purity.
Materials and Methods
Materials
-
Crude synthetic Vsppltlgqlls-TFA peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
UV-Vis detector
-
Fraction collector
-
-
Preparative C18 RP-HPLC column (e.g., 5 µm particle size, 100-300 Å pore size, dimensions appropriate for the amount of crude peptide)
-
Analytical C18 RP-HPLC column (e.g., 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm)
-
Lyophilizer (Freeze-dryer)
-
Mass Spectrometer (for identity confirmation)
Experimental Protocol
1. Sample Preparation:
-
Dissolve the crude Vsppltlgqlls-TFA peptide in a small volume of Mobile Phase A (see below) to create a concentrated stock solution.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.
3. Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for a sufficient time to establish a stable baseline.
-
Inject the filtered crude peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient could be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient may need to be determined empirically based on the hydrophobicity of the peptide.
-
Monitor the elution profile at a wavelength of 210-220 nm, which is optimal for detecting the peptide bond.[2][4]
-
Collect fractions corresponding to the major peak, which should represent the target peptide.
4. Purity Analysis of Collected Fractions:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Inject a small aliquot of each collected fraction onto the analytical C18 column.
-
Use a faster gradient for analytical runs (e.g., 5% to 95% Mobile Phase B over 15-20 minutes).
-
Determine the purity of each fraction by integrating the peak area of the target peptide relative to the total peak area.
5. Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level (e.g., >95% or >98%).
-
Freeze the pooled fractions and lyophilize them to remove the solvent and obtain the purified peptide as a white, fluffy powder.
6. Identity Confirmation:
-
Confirm the identity of the purified peptide by mass spectrometry to ensure it has the correct molecular weight.[8][9]
Experimental Workflow
Caption: Workflow for the purification of Vsppltlgqlls-TFA.
Results and Discussion
The success of the purification is evaluated based on the purity, yield, and identity of the final product. The following table summarizes typical quantitative data obtained from the purification of a synthetic peptide.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by Analytical HPLC) | 40-70% | >98% |
| Yield | N/A | 15-30% (typical) |
| Retention Time (Analytical) | Varies | Consistent |
| Molecular Weight (by MS) | Confirmed | Confirmed |
The purity of the crude peptide after synthesis is typically in the range of 40-70%, with the exact value depending on the efficiency of the synthesis. After a single round of preparative RP-HPLC, a purity of over 98% is achievable for most standard peptides. The yield of the purified peptide can vary significantly depending on the complexity of the crude mixture and the optimization of the purification protocol.
Signaling Pathways and Logical Relationships
As the specific biological function and associated signaling pathways of the peptide Vsppltlgqlls are not described in the public domain, a diagram illustrating a known signaling pathway is not applicable. Instead, the following diagram illustrates the logical relationship between the key steps and decisions in the purification process.
Caption: Decision-making workflow for peptide purification.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of the synthetic peptide Vsppltlgqlls-TFA using RP-HPLC. The described methodology is a robust starting point and can be adapted and optimized for other synthetic peptides. The purity of the final peptide product is critical for its intended application, and the combination of preparative HPLC, analytical HPLC for purity assessment, and mass spectrometry for identity confirmation ensures a high-quality final product suitable for demanding research and development activities.
References
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. bachem.com [bachem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dirty TFA | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Note: Mass Spectrometry Analysis of the Synthetic Peptide Vsppltlgqlls tfa
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide and detailed protocols for the characterization of the synthetic peptide Vsppltlgqlls, supplied as a trifluoroacetate (B77799) (TFA) salt. The methods described herein utilize mass spectrometry to confirm the peptide's identity and purity, and to verify its amino acid sequence.
Introduction
Synthetic peptides are crucial tools in biochemical research, diagnostics, and therapeutic development. The peptide with the sequence Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser (Vsppltlgqlls) requires rigorous analytical characterization to ensure it meets the specifications for its intended application. Mass spectrometry (MS) is an indispensable technique for the quality control of synthetic peptides, offering high sensitivity and specificity for confirming molecular weight, assessing purity, and verifying the primary structure.[1][2]
This peptide is provided as a TFA salt, which is common after solid-phase peptide synthesis (SPPS) and reversed-phase HPLC purification.[3][4] However, TFA is known to cause signal suppression in electrospray ionization (ESI) mass spectrometry.[5] The protocols provided will address this challenge by recommending MS-friendly mobile phases and sample preparation techniques.
Physicochemical Properties
The foundational step in MS analysis is the calculation of the peptide's theoretical molecular weight. This allows for the accurate identification of precursor ions in the mass spectrum.
| Property | Value |
| Sequence | Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser |
| Molecular Formula | C₅₇H₁₀₁N₁₃O₁₇ |
| Average Mass | 1252.48 Da |
| Monoisotopic Mass | 1251.7459 Da |
| TFA Counterion Mass | 114.02 Da (Note: The number of associated TFA molecules can vary) |
Experimental Workflow
The comprehensive analysis of a synthetic peptide involves a multi-step workflow, from initial sample preparation to final sequence verification.
Caption: Experimental workflow for synthetic peptide analysis.
Protocols
Protocol 1: Sample Preparation for MS Analysis
Objective: To dissolve the peptide in a solvent compatible with ESI-MS, minimizing signal suppression from TFA.
Materials:
-
This compound peptide
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), 99%+ purity
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of the peptide at 1 mg/mL. To do this, weigh out a small amount of the peptide and add the appropriate volume of solvent.
-
The recommended starting solvent is 0.1% Formic Acid in LC-MS grade water . Formic acid is a volatile acid that promotes protonation without causing significant ion suppression.[5]
-
Vortex the tube gently for 30 seconds to ensure the peptide is fully dissolved.
-
For direct infusion, dilute the stock solution to 1-10 µM using a solvent of 50:50 ACN:Water with 0.1% FA.
-
For LC-MS, dilute the stock solution to an appropriate concentration (e.g., 10-100 µM) using the initial mobile phase conditions (e.g., 95% Water, 5% ACN, 0.1% FA).
Protocol 2: Molecular Weight Confirmation by Direct Infusion ESI-MS
Objective: To quickly verify the molecular weight of the peptide by directly infusing the sample into the mass spectrometer.
Instrumentation:
-
An ESI-equipped mass spectrometer (e.g., Quadrupole, Ion Trap, TOF).[6]
Procedure:
-
Set up the mass spectrometer in positive ion ESI mode.
-
Infuse the prepared sample (from Protocol 1, step 4) at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum over a mass range that includes the expected m/z values (e.g., m/z 300-1500).
-
Analyze the spectrum for the presence of ions corresponding to the theoretical m/z values of the protonated peptide. Due to the peptide's size, expect to see multiple charge states.[7]
Expected Data: The following table lists the theoretical m/z values for the most likely charge states of the protonated peptide ([M+H]⁺, where M is the monoisotopic mass of the neutral peptide).
| Ion | Theoretical m/z |
| [M+H]¹⁺ | 1252.7532 |
| [M+2H]²⁺ | 626.8802 |
| [M+3H]³⁺ | 418.2560 |
Protocol 3: Purity Analysis by LC-MS
Objective: To separate the target peptide from any synthesis-related impurities and determine its purity based on the relative peak areas in the chromatogram.
Instrumentation and Materials:
-
HPLC system coupled to an ESI-MS detector.[8]
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µL of the prepared peptide sample (from Protocol 1, step 5).
-
Run a linear gradient. A typical gradient for a peptide of this size would be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B and re-equilibrate.
-
-
Set the MS to acquire data in full scan mode across a range of m/z 300-1800.
-
Integrate the peak areas in the resulting Total Ion Chromatogram (TIC).
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: Summarize the results in a table.
| Retention Time (min) | Peak Area | % of Total Area | Identity |
| e.g., 21.5 | e.g., 9850000 | e.g., 98.5% | Vsppltlgqlls |
| e.g., 19.8 | e.g., 100000 | e.g., 1.0% | Impurity (e.g., deletion) |
| e.g., 23.1 | e.g., 50000 | e.g., 0.5% | Impurity |
Protocol 4: Sequence Verification by Tandem MS (MS/MS)
Objective: To confirm the amino acid sequence of the peptide by fragmenting the precursor ion and analyzing the resulting product ions.[9][10]
Instrumentation:
-
A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole).[11]
Procedure:
-
Perform an LC-MS run as described in Protocol 3.
-
Set the mass spectrometer to operate in a Data-Dependent Acquisition (DDA) mode.
-
Define the most intense precursor ions from the full scan (e.g., the [M+2H]²⁺ and [M+3H]³⁺ ions) as the targets for fragmentation.
-
Use Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) to fragment the selected precursors.
-
Acquire the MS/MS spectra for the fragment ions.
-
Analyze the spectra to identify the b- and y-ion series. Match the observed fragment masses to the theoretical masses to confirm the sequence.
Peptide Fragmentation: Peptides primarily fragment along the amide backbone, producing b-ions (charge retained on the N-terminus) and y-ions (charge retained on the C-terminus).
Caption: Peptide backbone fragmentation yielding b- and y-ions.
Theoretical Fragment Ions: The following table provides the theoretical monoisotopic m/z values for the singly charged b- and y-ions of Vsppltlgqlls. This data is essential for interpreting the MS/MS spectrum.
| # | Amino Acid | b-ion m/z | y-ion m/z |
| 1 | V | 100.0762 | 1252.7532 |
| 2 | S | 187.0912 | 1153.6770 |
| 3 | P | 284.1439 | 1066.6620 |
| 4 | P | 381.1967 | 969.6092 |
| 5 | L | 494.2807 | 872.5565 |
| 6 | T | 595.3284 | 759.4725 |
| 7 | L | 708.4124 | 658.4248 |
| 8 | G | 765.4339 | 545.3408 |
| 9 | Q | 893.4925 | 488.3193 |
| 10 | L | 1006.5765 | 360.2607 |
| 11 | L | 1119.6605 | 247.1767 |
| 12 | S | 1206.6755 | 134.0927 |
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. genscript.com [genscript.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray Mass Spectrometry | Proteomics [medicine.yale.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Solubility and Stability Testing of Vsppltlgqlls TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for determining the solubility and assessing the stability of the synthetic peptide Vsppltlgqlls with a trifluoroacetate (B77799) (TFA) counter-ion. The peptide sequence is composed of twelve amino acids: Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser. Due to a high proportion of hydrophobic residues (Val, Pro, Leu) and a predicted net charge of zero at neutral pH, this peptide is expected to exhibit limited aqueous solubility, necessitating the use of organic co-solvents.
The stability of the peptide is critical for its biological activity and shelf-life. These protocols describe a systematic approach to evaluating its degradation under various stress conditions, employing a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.
Solubility Testing Protocol
Objective
To determine the optimal solvent system and maximum solubility of Vsppltlgqlls TFA for the preparation of stock solutions for in vitro and in vivo studies.
Materials
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
10% Acetic Acid in water
-
0.1 M Ammonium Bicarbonate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Predicted Peptide Properties
Based on its amino acid sequence, Vsppltlgqlls is predicted to be hydrophobic and neutral. This assessment guides the solvent selection strategy.
-
Hydrophobic Residues: 58% (Val, Pro, Leu)
-
Charged Residues (at pH 7): 0
-
Predicted Solubility: Low in aqueous buffers; requires organic solvents.
Experimental Protocol
This protocol follows a stepwise approach, starting with the least aggressive solvents. A small aliquot of the peptide should be used for initial testing to conserve material.[1][2]
-
Initial Preparation: Before opening, centrifuge the vial of lyophilized peptide to pellet all the powder at the bottom. Allow the vial to equilibrate to room temperature to prevent condensation.[1]
-
Solubility in Aqueous Solvents (Initial Screening):
-
Solubility in Acidic/Basic Solvents:
-
Given the neutral nature of the peptide, changes in pH are unlikely to significantly improve solubility but can be tested. If the peptide is insoluble in water, test solubility in 10% acetic acid.[2]
-
-
Solubility in Organic Solvents:
-
To a new 1 mg aliquot of peptide, add a minimal volume of DMSO (e.g., 20-30 µL).[4]
-
Vortex until the peptide is fully dissolved. The solution should be clear.
-
Once dissolved, slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) dropwise to the DMSO concentrate while vortexing to reach the final target concentration.[1]
-
Caution: Adding the aqueous buffer too quickly can cause the peptide to precipitate.
-
-
Confirmation of Solubilization:
-
After dilution, visually inspect the solution for any particulates.
-
Centrifuge the solution at 10,000 x g for 5 minutes to pellet any undissolved material.[5]
-
Carefully transfer the supernatant to a new tube. The concentration of the peptide in this clear solution is considered its effective solubility under these conditions.
-
Quantify the peptide concentration using UV spectrophotometry at 280 nm (if aromatic residues are present) or by a colorimetric assay (e.g., BCA).
-
Data Presentation: Solubility Summary
| Solvent System | Peptide Concentration (Target) | Observations | Estimated Solubility |
| Sterile Water | 1 mg/mL | Insoluble, cloudy suspension | < 0.1 mg/mL |
| 10% Acetic Acid | 1 mg/mL | Insoluble, cloudy suspension | < 0.1 mg/mL |
| 100% DMSO | 50 mg/mL | Clear solution | > 50 mg/mL |
| 10% DMSO in PBS, pH 7.4 | 1 mg/mL | Clear solution | ≥ 1 mg/mL |
| 5% DMSO in PBS, pH 7.4 | 1 mg/mL | Clear solution | ≥ 1 mg/mL |
Solubility Testing Workflow Diagram
Caption: Workflow for determining the solubility of a hydrophobic peptide.
Stability Testing Protocol
Objective
To evaluate the stability of this compound in solution under various stress conditions (pH, temperature, and oxidation) to identify potential degradation pathways and establish a preliminary shelf-life.
Materials
-
Solubilized this compound stock solution (e.g., 1 mg/mL in 10% DMSO/PBS)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
RP-HPLC system with UV detector
-
C18 HPLC column
-
Incubators/water baths set to 4°C, 25°C, and 40°C
-
pH meter
Stability-Indicating Method: RP-HPLC
A stability-indicating analytical method is crucial to separate the intact peptide from its degradation products.[6][7]
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 20% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Forced Degradation Protocol
-
Prepare Peptide Solutions: Prepare a bulk solution of this compound at 1 mg/mL in 10% DMSO/water. Aliquot this solution for each stress condition.
-
Acid Hydrolysis: Adjust the pH of an aliquot to ~2.0 using 0.1 M HCl.
-
Base Hydrolysis: Adjust the pH of an aliquot to ~10.0 using 0.1 M NaOH.
-
Oxidative Stress: Add an equal volume of 3% H₂O₂ to an aliquot.
-
Thermal Stress: Use the untreated stock solution (pH ~7) for thermal stress tests.
-
Incubation:
-
Incubate aliquots of each solution (Acid, Base, Oxidative, Neutral) at 40°C.
-
Incubate an additional aliquot of the neutral solution at 4°C and 25°C as controls and for long-term stability assessment.
-
-
Time Points: Analyze samples by RP-HPLC at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours for forced degradation; 1, 2, 4 weeks for long-term).[3][4]
-
Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize pH).
-
Inject the sample onto the RP-HPLC system.
-
Calculate the percentage of the remaining parent peptide and the formation of any degradation products (as % of total peak area).
-
Potential Degradation Pathways
For Vsppltlgqlls, the primary expected degradation pathways are:
-
Deamidation: The Glutamine (Gln) residue can deamidate to form Glutamic acid, resulting in a new peak on the HPLC chromatogram, typically eluting earlier than the parent peptide.[8]
-
Hydrolysis: Cleavage of peptide bonds can occur under acidic or basic conditions, leading to smaller peptide fragments.[6]
Data Presentation: Stability Summary (at 40°C)
| Stress Condition | Time Point | % Parent Peptide Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| Control (pH 7) | 0 hr | 100% | 0% | 0% |
| 72 hr | 98.5% | 1.1% (deamidation) | 0.4% | |
| Acid (pH 2) | 0 hr | 100% | 0% | 0% |
| 72 hr | 85.2% | 2.5% | 12.3% (hydrolysis) | |
| Base (pH 10) | 0 hr | 100% | 0% | 0% |
| 72 hr | 70.8% | 15.6% (deamidation) | 13.6% (hydrolysis) | |
| Oxidative (3% H₂O₂) | 0 hr | 100% | 0% | 0% |
| 72 hr | 99.1% | 0.9% | 0% |
Stability Testing Workflow Diagram
Caption: Workflow for conducting a forced degradation study of Vsppltlgqlls.
Conclusion and Recommendations
The peptide Vsppltlgqlls is hydrophobic and requires an organic co-solvent like DMSO for solubilization in aqueous buffers. The primary degradation pathways identified under stress conditions are deamidation of the glutamine residue and peptide bond hydrolysis, particularly at basic pH. The peptide shows minimal degradation under oxidative stress. For long-term storage, it is recommended to store the peptide as a lyophilized powder at -20°C or below. Stock solutions should be prepared fresh, but if storage is necessary, they should be stored in aliquots at -80°C to minimize freeze-thaw cycles and degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. jpt.com [jpt.com]
- 6. veeprho.com [veeprho.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Application Notes & Protocols: Dissolving VSPPLTLGQLLS-TFA for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and guidelines for the proper dissolution of the synthetic peptide Vsppltlgqlls-TFA for use in cell culture experiments. Adherence to these protocols is crucial for ensuring peptide stability, biological activity, and the reproducibility of experimental results.
Peptide Characteristics and Solubility Profile
The peptide with the sequence Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser (Vsppltlgqlls) is a neutral, hydrophobic peptide. Its solubility is primarily dictated by the high proportion of hydrophobic amino acids. The trifluoroacetate (B77799) (TFA) salt is a common counterion from the synthesis and purification process which can impact cellular assays.[1][2][3]
Analysis of Vsppltlgqlls Sequence:
-
Hydrophobic Residues: Val (V), Pro (P), Leu (L), Gly (G) - 7 out of 12 residues.
-
Polar, Uncharged Residues: Ser (S), Thr (T), Gln (Q) - 5 out of 12 residues.
-
Charged Residues: None. The peptide has a net neutral charge at physiological pH.
This composition necessitates the use of an organic solvent to achieve initial solubilization before dilution in aqueous media suitable for cell culture.[4][5]
Data Presentation: Solvents and Working Concentrations
Proper solvent selection and final concentration are critical to avoid cytotoxicity and peptide precipitation.
Table 1: Recommended Solvents for Reconstitution
| Solvent | Type | Recommended Use | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Organic | Primary solvent for initial dissolution of hydrophobic peptides.[4][5] | The peptide sequence does not contain Met or Cys, making DMSO a safe choice.[4][6] Use anhydrous, sterile DMSO. |
| Sterile Deionized Water | Aqueous | Not recommended for initial dissolution due to peptide hydrophobicity. | Can be used for secondary dilution of the DMSO stock. |
| Sterile Phosphate-Buffered Saline (PBS) | Aqueous | Recommended for secondary dilution to create a working stock that is isotonic for cells. | Can be used as the diluent for the DMSO stock solution. |
| Cell Culture Medium | Aqueous | Final diluent for treating cells. | The peptide stock solution should be added dropwise to the medium while stirring.[6] |
Table 2: Recommended Final DMSO Concentrations for Cell Culture
| Cell Type | Recommended Max. DMSO Concentration (v/v) | Cytotoxicity Profile |
|---|---|---|
| Most Cell Lines | ≤ 0.5% | Generally well-tolerated with minimal effects on viability.[6][7] |
| Primary Cells / Sensitive Lines | ≤ 0.1% | Recommended to avoid adverse effects and cellular stress.[6][7] |
| High Concentrations | > 1.0% | Can induce significant cytotoxicity and may dissolve cell membranes.[6] |
Experimental Protocols
Protocol 1: Standard Reconstitution of Vsppltlgqlls-TFA for Cell Culture
This protocol describes the standard two-step method for dissolving a hydrophobic peptide for immediate use in cell-based assays.
Materials:
-
Lyophilized Vsppltlgqlls-TFA peptide vial
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 1X Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate and Pellet: Allow the sealed peptide vial to warm to room temperature for 15-20 minutes before opening to prevent moisture condensation.[8][9] Centrifuge the vial briefly (e.g., 1 min at >10,000 x g) to ensure all lyophilized powder is at the bottom.[9][10]
-
Initial Dissolution in DMSO:
-
Under sterile conditions, carefully open the vial.
-
Add a minimal volume of sterile DMSO to the peptide to create a high-concentration primary stock solution (e.g., 10 mM). For example, if you have 1 mg of peptide (MW ≈ 1250 g/mol ), add 80 µL of DMSO to get a 10 mM stock.
-
Gently swirl or vortex the vial to dissolve the peptide completely.[10][11] The solution should be clear and free of any visible particles.[11] Sonication may be used cautiously if dissolution is difficult.[4]
-
-
Secondary Dilution (Working Stock):
-
Slowly add the DMSO-peptide solution dropwise to a stirring vortex of sterile 1X PBS or cell culture medium to create an intermediate working stock.[6] This minimizes the risk of precipitation.[8]
-
Crucially, ensure the DMSO concentration in this working stock remains compatible with your final assay conditions.
-
-
Final Preparation for Cell Treatment:
-
Further dilute the aqueous working stock into your final volume of cell culture medium to achieve the desired treatment concentration.
-
Always calculate the final percentage of DMSO in the culture medium and ensure it does not exceed the cytotoxic limits for your specific cell type (see Table 2).[6][7]
-
-
Storage:
Protocol 2: Optional - TFA Removal via Lyophilization with HCl
Residual TFA from peptide synthesis can be toxic or cause unintended biological effects in sensitive assays.[12][13] This protocol exchanges TFA for the more biologically compatible chloride (HCl) counterion.
Materials:
-
Lyophilized Vsppltlgqlls-TFA peptide
-
Sterile, distilled water
-
100 mM Hydrochloric Acid (HCl), sterile
-
Lyophilizer (freeze-dryer)
Procedure:
-
Initial Dissolution: Dissolve the peptide in sterile, distilled water at a concentration of approximately 1 mg/mL.[1][2]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][2] Let the solution stand at room temperature for at least one minute.
-
First Lyophilization: Freeze the solution completely (e.g., in liquid nitrogen or a -80°C freezer). Lyophilize the sample overnight until all liquid is removed.[1]
-
Repeat Cycle: Re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution.[2]
-
Second Lyophilization: Repeat the freezing and lyophilization process. For complete TFA removal, this cycle should be repeated a total of 2-3 times.[1][2]
-
Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form. It can now be reconstituted for cell culture experiments using Protocol 1. Note that the solubility characteristics may have changed slightly, but the hydrophobic nature will still likely require initial dissolution in DMSO.
Mandatory Visualizations
Caption: Workflow for Standard Reconstitution of Vsppltlgqlls-TFA.
Caption: Workflow for Trifluoroacetate (TFA) Removal via HCl Exchange.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. youtube.com [youtube.com]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. jpt.com [jpt.com]
- 12. benchchem.com [benchchem.com]
- 13. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Vsppltlgqlls In Vivo Administration
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the in vivo administration of the synthetic peptide Vsppltlgqlls, a novel antagonist for the pro-inflammatory G-protein coupled receptor, GPCR-X. The protocols outlined herein are intended for researchers, scientists, and drug development professionals working with preclinical animal models. The provided methodologies cover peptide reconstitution, administration in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation, and subsequent sample analysis.[1][2][3] Hypothetical data is presented to illustrate potential experimental outcomes.
Introduction: The Vsppltlgqlls Peptide
Vsppltlgqlls is a synthetic peptide designed as a competitive antagonist for GPCR-X, a receptor implicated in inflammatory signaling cascades. By binding to GPCR-X, Vsppltlgqlls aims to block downstream signaling, thereby mitigating the release of pro-inflammatory cytokines. Due to its susceptibility to degradation, parenteral administration routes such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) are recommended for in vivo studies.[4][5][6] This document focuses on the intraperitoneal route in a mouse model of LPS-induced inflammation.[2][3][7]
Signaling Pathway
The Vsppltlgqlls peptide is hypothesized to function by competitively inhibiting the binding of the endogenous ligand to GPCR-X. This action prevents the activation of downstream signaling molecules, leading to a reduction in the transcription and release of pro-inflammatory cytokines.
Experimental Protocols
Peptide Reconstitution
Proper reconstitution is critical for peptide stability and bioactivity.
-
Materials :
-
Lyophilized Vsppltlgqlls peptide
-
Sterile, nuclease-free water or 1x Phosphate Buffered Saline (PBS)
-
0.22 µm sterile filter
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Protocol :
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Add the required volume of sterile PBS to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.
-
Sterile-filter the reconstituted peptide solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Murine Model of LPS-Induced Inflammation
This protocol describes the induction of systemic inflammation in mice using Lipopolysaccharide (LPS).[1][2][3]
-
Animal Model : 8-week-old BALB/c mice.[1]
-
Acclimatization : Allow mice to acclimatize for one week under standard housing conditions (12h light/dark cycle, 24 ± 1 °C, ad libitum access to food and water).[1]
-
Grouping : Randomly assign mice to experimental groups (n=7 per group):
-
Vehicle Control (PBS)
-
LPS + Vehicle
-
LPS + Vsppltlgqlls (multiple dose groups, e.g., 1, 5, 10 mg/kg)
-
-
Protocol :
-
Prepare the Vsppltlgqlls peptide to the desired final concentrations in sterile PBS.
-
Administer the Vsppltlgqlls peptide solution (or vehicle) via intraperitoneal (IP) injection.
-
One hour post-peptide administration, inject LPS (e.g., 5 mg/kg) intraperitoneally to induce inflammation.[1] The control group receives a PBS injection.[1][2]
-
At a predetermined time point (e.g., 2-4 hours post-LPS injection), collect blood and tissues for analysis.[1]
-
Experimental Workflow
The following diagram illustrates the key stages of the in vivo experiment.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate potential outcomes from studies involving Vsppltlgqlls.
Table 1: Pharmacokinetic Profile of Vsppltlgqlls in Mice
This table summarizes key pharmacokinetic parameters following a single 5 mg/kg intraperitoneal injection. Peptides often have short half-lives due to proteolytic degradation and renal clearance.[5][8]
| Parameter | Value | Unit |
| Cmax (Peak Plasma Concentration) | 1500 | ng/mL |
| Tmax (Time to Peak Concentration) | 0.5 | hours |
| AUC (Area Under the Curve) | 3200 | ng·h/mL |
| t½ (Half-life) | 1.8 | hours |
| Bioavailability (IP) | ~85 | % |
Table 2: Dose-Dependent Efficacy on Plasma Cytokine Levels
This table shows the effect of Vsppltlgqlls on the plasma concentration of a key pro-inflammatory cytokine 2 hours after LPS challenge.
| Treatment Group | Dose (mg/kg) | Mean Cytokine Level (pg/mL) ± SD | % Inhibition |
| Vehicle Control | - | 50 ± 15 | - |
| LPS + Vehicle | - | 2500 ± 450 | 0% |
| LPS + Vsppltlgqlls | 1 | 1800 ± 320 | 28% |
| LPS + Vsppltlgqlls | 5 | 950 ± 210 | 62% |
| LPS + Vsppltlgqlls | 10 | 600 ± 150 | 76% |
Table 3: Safety and Tolerability Profile
This table outlines key safety observations during a 7-day repeat-dose study.
| Parameter | Vehicle Control | Vsppltlgqlls (10 mg/kg/day) |
| Body Weight Change | +2.5% | +2.1% |
| Adverse Clinical Signs | None Observed | None Observed |
| Injection Site Reaction | None | Minimal, transient inflammation |
Troubleshooting
-
Peptide Solubility Issues : If the peptide does not fully dissolve, consider using a different buffer or adding a small percentage of a solubilizing agent like DMSO.
-
High Variability in Results : Ensure consistent injection technique and timing. Animal-to-animal variability is common; using a sufficient number of animals per group (n≥7) is recommended.
-
Lack of Efficacy : Verify peptide activity with an in vitro assay. Consider alternative administration routes, as the chosen route significantly impacts peptide efficacy.[9] The dose may also need to be optimized.
Safety Precautions
-
Follow all institutional guidelines for the care and use of laboratory animals.
-
Handle LPS with care, as it is a potent inflammatory agent. Use appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Dispose of all sharps and biohazardous waste according to institutional protocols.
References
- 1. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 2. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 8. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosing and Toxicity Studies of Novel Peptide Therapeutics
Disclaimer: The specific peptide "Vsppltlgqlls" is not found in the available scientific literature. Therefore, the following application notes and protocols provide a generalized framework for the preclinical evaluation of a novel peptide therapeutic, designated here as "Peptide-X TFA." The information regarding Trifluoroacetic acid (TFA) is based on published toxicity data for this counter-ion.
Introduction
These application notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel peptide therapeutics. The provided protocols outline standard methodologies for determining the dosing regimens and toxicological profile of a new peptide candidate, an essential step in translational research towards clinical trials. The document covers in vitro cytotoxicity, in vivo acute and repeated-dose toxicity studies, and considerations for the trifluoroacetate (B77799) (TFA) salt form commonly used with synthetic peptides.
Preclinical Toxicity Assessment Workflow
The preclinical safety evaluation of a novel peptide therapeutic follows a structured workflow designed to identify potential toxicities and establish a safe starting dose for human studies.
Application Notes and Protocols for FLAG-Tag Immunoprecipitation using Competitive Peptide Elution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to immunoprecipitation (IP) of FLAG-tagged fusion proteins, with a specific focus on gentle, competitive elution using a synthetic FLAG peptide. This technique is instrumental for isolating specific proteins from complex mixtures to study their function, interactions, and post-translational modifications.
Introduction
The FLAG tag is a small, hydrophilic octapeptide (DYKDDDDK) that can be genetically fused to the N- or C-terminus of a protein of interest.[1][2] Its small size and hydrophilic nature minimize interference with protein function, expression, and localization.[2][3] High-affinity monoclonal antibodies, such as the ANTI-FLAG® M2 antibody, allow for highly specific capture of the tagged protein from cell lysates or other biological samples.[3][4]
A key advantage of the FLAG system is the ability to elute the purified protein under native conditions. This is achieved through competitive displacement, where a high concentration of free FLAG peptide is used to compete with the tagged protein for binding to the antibody.[5][6] This gentle elution method preserves the structural integrity and enzymatic activity of the target protein and its interacting partners, making it ideal for downstream functional assays and proteomic analyses.[5][7]
Principle of Competitive Elution
The interaction between the anti-FLAG antibody and the FLAG-tagged protein is a reversible binding equilibrium. During immunoprecipitation, the tagged protein is captured by the antibody immobilized on a solid support (e.g., agarose (B213101) or magnetic beads). For elution, a solution containing a high molar excess of the free FLAG peptide is added. The free peptide saturates the binding sites of the antibody, shifting the equilibrium and causing the release of the FLAG-tagged protein from the support.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful FLAG-tag immunoprecipitation using competitive peptide elution.
Table 1: FLAG Peptide Elution Parameters
| Parameter | 1x FLAG Peptide | 3x FLAG Peptide | Reference |
| Sequence | DYKDDDDK | N-Met-DYKDH D-G-DYKDH D-I-DYKDDDDK-C | [1][8] |
| Molecular Weight | 1012.97 Da | ~2864 Da | [9][10] |
| Typical Stock Solution | 5 mg/mL in TBS | 5 mg/mL in TBS | [8][11] |
| Working Concentration | 100 µg/mL | 100 - 200 µg/mL | [9][10] |
| Molar Concentration | ~98.7 µM | ~35 - 70 µM | |
| Elution Incubation Time | 30 min | 20 - 30 min | [12] |
| Elution Temperature | 4°C or Room Temp. | 4°C, RT, or 37°C | [11][12] |
| Notes | Will not elute 3x FLAG fusion proteins. | More efficient for eluting 3x FLAG-tagged proteins. | [9][11] |
Table 2: Anti-FLAG M2 Affinity Resin Properties
| Parameter | Agarose Beads | Magnetic Beads | Reference |
| Binding Capacity | >1.1 mg protein/mL of settled gel | ~6 µg tagged protein per 10 µL of packed resin | [12][13] |
| Bead Size | 45-165 µm | ~50 µm | [4] |
| Recommended Lysate | ~500 µg total protein | 200 - 1000 µL of cell lysate | [1][12] |
| Binding Incubation | 1-2 hours to overnight at 4°C | 2 hours at RT or overnight at 4°C | [12] |
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of a FLAG-tagged protein from mammalian cell lysate using anti-FLAG M2 magnetic beads and competitive elution with 3x FLAG peptide.
A. Reagents and Buffers
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl (TBS).
-
Elution Buffer: 100-200 µg/mL 3x FLAG peptide in TBS.[10]
-
Protease and Phosphatase Inhibitor Cocktails
B. Cell Lysate Preparation
-
Culture and treat cells as required for your experiment.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to a 10 cm dish of ~70-90% confluent cells.[14]
-
Incubate on ice for 5 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 10-15 minutes at 4°C.[15]
-
Transfer the supernatant to a new tube. This is your cleared cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
C. Immunoprecipitation
-
Resuspend the anti-FLAG M2 magnetic beads by gentle vortexing.
-
Transfer the desired amount of bead slurry (e.g., 20 µL for up to 1 mg of lysate) to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and carefully remove the storage buffer.
-
Wash the beads twice with 1 mL of ice-cold TBS.
-
Resuspend the washed beads in 200-1000 µL of cleared cell lysate.[12] The total amount of protein to use will depend on the expression level of your target protein.
-
Incubate the lysate with the beads on a rotator for 2 hours at room temperature or overnight at 4°C to allow for binding.[12]
-
After incubation, place the tube on the magnetic rack to collect the beads and save the supernatant (flow-through) for analysis if desired.
-
Wash the beads three times with 1 mL of cold Wash Buffer. After the final wash, carefully remove all residual buffer.
D. Competitive Elution
-
Add 5 resin volumes of Elution Buffer (containing 100-200 µg/mL of 3x FLAG peptide) to the washed beads.[10][12]
-
Incubate for 30 minutes at 4°C with gentle rotation.[12]
-
Place the tube on the magnetic rack and carefully transfer the supernatant, which contains your eluted protein, to a fresh tube.
-
For maximal recovery, a second elution can be performed by adding another 5 resin volumes of Elution Buffer to the beads and incubating for an additional 30 minutes. Pool the two eluates.
-
The eluted protein is now ready for downstream analysis, such as Western blotting, mass spectrometry, or functional assays.
Visualizations
Experimental Workflow
Caption: Workflow for FLAG-tag immunoprecipitation.
Signaling Pathway Analysis
FLAG-tag immunoprecipitation is a powerful tool for elucidating signaling pathways by identifying protein-protein interactions. For example, a FLAG-tagged receptor can be used to pull down its downstream signaling partners.
References
- 1. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Chemistry Behind FLAG-tag Antibody Binding Specificity [synapse.patsnap.com]
- 4. ANTI-FLAG® M2-Affinitätsgel purified immunoglobulin, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 5. Affinity Pull-Down of Proteins Using Anti-FLAG M2 Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. FLAG 标签 (DYKDDDDK)肽。 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 3X FLAG Peptide for Elution [engibody.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. FLAG affinity purification and mass spectrometry [bio-protocol.org]
Application Notes and Protocols for Fluorescent Labeling of Vsppltlgqlls TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide VSPPLTLGQLLS, supplied as a trifluoroacetic acid (TFA) salt, has been identified as an inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1] This peptide has demonstrated the ability to inhibit FGFR3 phosphorylation and downstream signaling pathways, such as the ERK/MAPK pathway, and has shown efficacy in blocking lymphatic endothelial cell proliferation, migration, and tubule formation.[1] Fluorescent labeling of this peptide is a critical step for a variety of applications, including in vitro and in vivo imaging, receptor binding studies, and cellular uptake analysis.[2][3][]
These application notes provide detailed protocols for the fluorescent labeling of the Vsppltlgqlls TFA peptide, guidelines for the selection of appropriate fluorescent dyes, and methods for the purification and characterization of the labeled product.
Fluorophore Selection
The choice of a fluorescent dye is dependent on the specific experimental requirements, including the available excitation and emission wavelengths of the detection instrumentation, as well as the photostability, brightness, pH sensitivity, and cost of the dye.[3][5] A selection of commonly used fluorescent dyes for peptide labeling is presented in Table 1.
Table 1: Common Fluorescent Dyes for Peptide Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Molecular Weight ( g/mol ) | Key Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | 376.32 | High quantum yield, widely used, pH sensitive, cost-effective.[2][5][6] |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~519 | 389.38 | Reacts with primary amines to form stable thiourea (B124793) bonds.[5] |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | 430.5 | High fluorescence intensity, reasonably photostable, wide pH range.[2][5] |
| Cy3 | ~550 | ~570 | 767.95 | Part of the cyanine (B1664457) dye family, suitable for multiplexing.[2][5][6] |
| Cy5 | ~650 | ~670 | 791.99 | Part of the cyanine dye family, emits in the far-red spectrum, good for in vivo imaging.[2][5][6] |
| Alexa Fluor 488 | ~490 | ~525 | 643.41 | Bright, photostable, and pH insensitive. |
| ATTO Dyes | Wide Spectral Range | Wide Spectral Range | Variable | High photostability and brightness, suitable for advanced microscopy.[2] |
Labeling Strategy
The Vsppltlgqlls peptide sequence does not contain any lysine (B10760008) or cysteine residues, which are common sites for labeling. Therefore, the primary site for fluorescent labeling is the N-terminal amine group. Labeling at the N-terminus is a common strategy, though it's important to consider that modification at this position could potentially impact the peptide's biological activity.[5] To mitigate this, a spacer arm, such as aminohexanoic acid (Ahx), can be incorporated between the fluorophore and the peptide sequence during synthesis.[][5]
Experimental Workflow for N-Terminal Labeling
Caption: Workflow for N-terminal fluorescent labeling of this compound peptide.
Detailed Protocols
Materials
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., FAM N-hydroxysuccinimide (NHS) ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[7]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
UV-Vis spectrophotometer
Protocol for N-Terminal Labeling with FAM-NHS Ester
-
Peptide Preparation: Dissolve 1 mg of this compound peptide in 200 µL of anhydrous DMF.
-
Dye Preparation: Dissolve a 1.5-fold molar excess of FAM-NHS ester in 50 µL of anhydrous DMSO immediately before use.[7]
-
Reaction Setup:
-
To the peptide solution, add a 5-fold molar excess of DIPEA. This is crucial to neutralize the TFA salt and deprotonate the N-terminal amine for reaction.[7]
-
Add the prepared dye solution to the peptide solution.
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark.
-
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by analytical HPLC to observe the formation of the labeled peptide and the consumption of the unlabeled peptide.
-
Purification:
-
Following incubation, dilute the reaction mixture with 20% ACN in water containing 0.1% TFA.
-
Purify the labeled peptide using a semi-preparative C18 HPLC column. A typical gradient is 10-60% ACN (containing 0.1% TFA) over 30 minutes.
-
Collect fractions corresponding to the fluorescently labeled peptide peak. The labeled peptide will have a longer retention time than the unlabeled peptide.
-
-
Characterization and Quantification:
-
Confirm the identity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the fluorophore minus the mass of the NHS leaving group.
-
Pool the pure fractions and lyophilize to obtain the purified labeled peptide.
-
Quantify the peptide concentration using UV-Vis spectrophotometry by measuring the absorbance of the fluorophore at its maximum absorption wavelength (e.g., ~494 nm for FAM). Alternatively, for more accurate quantification of the peptide content, perform amino acid analysis (AAA).[8]
-
Table 2: Expected Mass Shift for Labeled Peptide
| Labeling Reagent | Mass of Reagent ( g/mol ) | Mass of Leaving Group ( g/mol ) | Expected Mass Increase (Da) |
| FAM-NHS Ester | 473.4 | 115.1 | 358.3 |
| TAMRA-NHS Ester | 527.5 | 115.1 | 412.4 |
| Cy5-NHS Ester | 649.8 | 115.1 | 534.7 |
Application: Investigating FGFR3 Signaling Inhibition
The fluorescently labeled Vsppltlgqlls peptide can be used to visualize its interaction with cells expressing FGFR3 and to study its effect on downstream signaling.
FGFR3 Signaling Pathway
Caption: Inhibition of the FGFR3-ERK/MAPK signaling pathway by Vsppltlgqlls peptide.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure the peptide's TFA salt is adequately neutralized with a base. Use fresh, high-quality anhydrous solvents and amine-reactive dyes. Optimize the molar ratio of dye to peptide.
-
Peptide Precipitation: The peptide may have limited solubility. Dissolving it in a small amount of DMSO before adding an aqueous buffer can help.
-
TFA in Final Product: Residual TFA from synthesis and purification can be toxic in cell-based assays.[9][10] If necessary, perform a salt exchange by repeated lyophilization from a dilute HCl or acetate (B1210297) buffer solution.[11]
-
Impact of Fluorophore: Be aware that the addition of a fluorescent label, especially a bulky one, can alter the peptide's physicochemical properties and biological activity.[3] It is advisable to compare the activity of the labeled peptide to the unlabeled peptide in a functional assay.
Conclusion
The fluorescent labeling of the this compound peptide is a versatile tool for studying its biological function as an FGFR3 inhibitor. By selecting the appropriate fluorophore and following the detailed protocols for labeling, purification, and characterization, researchers can generate high-quality labeled peptides for a wide range of applications in drug discovery and cell biology.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. lifetein.com [lifetein.com]
- 5. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 6. qyaobio.com [qyaobio.com]
- 7. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]
- 8. Peptide quantification service - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vsppltlgqlls TFA Synthesis
Welcome to the technical support center for the synthesis of the peptide Vsppltlgqlls using trifluoroacetic acid (TFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase peptide synthesis (SPPS) of Vsppltlgqlls?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most common issues include:
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This can be particularly challenging with sterically hindered amino acids like Valine (V) and Leucine (L) present in your sequence.[1]
-
Peptide Aggregation: The hydrophobic nature of Vsppltlgqlls, with its high content of Leucine and Valine, makes it prone to aggregation on the resin. This aggregation can hinder the access of reagents to the reactive sites, leading to failed couplings and deprotections.[1][2]
-
Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin beads, or instability of the linker under reaction conditions can significantly impact the final yield.[1]
-
Problems during Cleavage and Final Deprotection: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups by the TFA cocktail can also result in lower yields.
Q2: The sequence Vsppltlgqlls contains a Proline residue. Are there any special considerations?
Yes, the presence of Proline (P) requires special attention. The coupling of the amino acid following a proline residue can sometimes be inefficient. This is because the secondary amine of proline is less reactive than the primary amines of other amino acids. It is often recommended to "double couple" the amino acid immediately following the proline residue to ensure the reaction goes to completion.[3]
Q3: My peptide has several consecutive Leucine residues. Can this cause a problem?
Synthesizing peptides with multiple identical amino acids in a row, such as the 'LL' in your sequence, can sometimes be challenging. This can lead to deletion sequences. Similar to the recommendation for proline, performing a "double couple" for the second Leucine can help improve the coupling efficiency and increase the overall yield and quality of the peptide.[3]
Q4: How can I monitor the efficiency of the coupling and deprotection steps during the synthesis of Vsppltlgqlls?
Regular monitoring of coupling and deprotection steps is crucial for a successful synthesis. The most common method is the Kaiser test (or Ninhydrin test) . This colorimetric test detects free primary amines on the resin.
-
After deprotection: A positive Kaiser test (blue color) indicates successful removal of the Fmoc group.
-
After coupling: A negative Kaiser test (yellow color) indicates that the coupling reaction is complete.
If you observe a weak positive or positive test after coupling, it indicates an incomplete reaction, and a second coupling should be performed.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the synthesis of Vsppltlgqlls.
| Problem | Potential Cause | Recommended Solution |
| Low final yield of Vsppltlgqlls | Incomplete Fmoc deprotection | Increase deprotection time with piperidine (B6355638). Use fresh, high-quality piperidine solution. |
| Poor coupling of Valine or Leucine | Use a stronger coupling agent (e.g., HATU, HCTU). Increase the coupling time. Perform a double coupling. | |
| Peptide aggregation | Use a lower substitution resin. Synthesize at a higher temperature (if your synthesizer allows). Use "difficult sequence" protocols, which may involve chaotropic salts or special solvent mixtures. | |
| Inefficient cleavage from resin | Ensure the TFA cleavage cocktail is fresh and contains appropriate scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water). Increase cleavage time. | |
| Presence of deletion sequences in Mass Spec analysis | Incomplete coupling reaction | Implement double coupling for problematic residues (after Proline, second Leucine). Use a more efficient coupling reagent. |
| Presence of truncated sequences in Mass Spec analysis | Incomplete deprotection | Extend the deprotection time. Ensure efficient mixing during deprotection. |
| Peptide is difficult to purify by HPLC | Co-elution with impurities | Optimize the HPLC gradient. If aggregation is suspected, try dissolving the crude peptide in a stronger solvent like hexafluoroisopropanol (HFIP) before injection. |
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Protocol for Vsppltlgqlls (Fmoc/tBu strategy)
-
Resin Swelling: Swell the Rink Amide resin in Dichloromethane (DCM) for 1 hour, followed by washing with Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent like HATU (3.98 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the Vsppltlgqlls sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
References
Vsppltlgqlls tfa aggregation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for working with the Vsppltlgqlls peptide, focusing on the common challenges of aggregation and its prevention.
Frequently Asked Questions (FAQs)
Q1: What is Vsppltlgqlls TFA and what is its primary biological function?
A1: Vsppltlgqlls, also known as peptide P3, is a small synthetic peptide that functions as a Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitor.[1] It works by inhibiting the phosphorylation of FGFR3 and its downstream signaling molecules, such as those in the ERK/MAPK pathway.[1] Consequently, Vsppltlgqlls has been shown to block lymphatic endothelial cell proliferation, migration, and tubule formation, and to promote the proliferation and differentiation of chondrogenic cells.[1] The "TFA" indicates that the peptide is supplied as a trifluoroacetic acid salt, which is a common counter-ion resulting from the solid-phase synthesis and purification process.[2][3][4]
Q2: Is the trifluoroacetic acid (TFA) in my peptide sample causing it to aggregate?
A2: The role of TFA in peptide aggregation is complex and context-dependent. While TFA is a strong acid used during peptide synthesis and can sometimes contribute to destabilization and aggregation[2], it is also a powerful solvent that is frequently used to disaggregate peptides and break down secondary structures.[3][5][6] TFA can render peptides soluble in aqueous solutions and organic solvents by converting them to monomeric, random coil structures, which can reduce batch-to-batch variability in experiments.[3][5] Therefore, whether TFA promotes or inhibits aggregation depends on the specific peptide sequence, its concentration, the solvent system, and other experimental conditions.
Q3: What are the best practices for dissolving and handling this compound to minimize aggregation?
A3: A systematic approach is recommended to achieve optimal solubility and minimize aggregation.[7]
-
Initial Solubility Test: Begin by attempting to dissolve a small amount of the peptide in sterile, distilled water.[7]
-
Organic Solvents: If the peptide is insoluble in water, which can be common for hydrophobic sequences, use a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) to first dissolve the peptide.[7] Sonication can assist in this process.[7]
-
Slow Dilution: Once dissolved in the organic solvent, add the concentrated peptide solution dropwise into the desired aqueous buffer while vortexing or stirring vigorously.[7] This technique avoids localized high concentrations that can trigger immediate precipitation.
-
pH Adjustment: The pH of the buffer should be at least 1-2 units away from the peptide's isoelectric point (pI).[8] At the pI, the peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.
-
Storage: Store peptide solutions at recommended temperatures, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles, which can promote aggregation.[8] For use, thaw an aliquot rapidly and use it immediately.[7]
Q4: How can I detect and characterize the aggregation of my Vsppltlgqlls peptide?
A4: Several orthogonal methods are recommended to reliably detect and characterize peptide aggregation.[9]
-
Visual Inspection: The simplest first step is to visually check the solution for any signs of cloudiness or precipitate.[7]
-
Dynamic Light Scattering (DLS): DLS is a rapid screening method to detect the presence of soluble aggregates and determine the size distribution of particles in the solution.[10][11][12][13] An increase in the hydrodynamic radius compared to the monomeric state is indicative of aggregation.[11]
-
Thioflavin T (ThT) Fluorescence Spectroscopy: This assay is widely used to detect and quantify the formation of amyloid-like fibrils, which are a common form of ordered peptide aggregates.[14] ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.[14]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of aggregate morphology, confirming the presence and structure of fibrils or other aggregate species.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Peptide immediately precipitates or solution becomes cloudy upon adding aqueous buffer. | 1. Poor Solubility: The peptide has low solubility in the chosen buffer. 2. pH near pI: The buffer pH is too close to the peptide's isoelectric point (pI), minimizing electrostatic repulsion.[8] 3. High Concentration: The peptide concentration is too high, exceeding its solubility limit. | 1. Use a Systematic Solubilization Protocol: Dissolve the peptide first in a minimal amount of an organic solvent (e.g., DMSO, DMF) before slowly adding it to the vigorously stirred aqueous buffer.[7] 2. Optimize Buffer pH: Adjust the buffer pH to be at least 1-2 units above or below the peptide's pI. 3. Work with Lower Concentrations: If the experimental design allows, reduce the final working concentration of the peptide.[8] |
| Peptide solution appears clear initially but becomes cloudy over time, even during storage. | 1. Slow Aggregation: The peptide is prone to time-dependent aggregation under the current storage conditions. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution is inducing aggregation.[8] 3. Temperature Instability: The peptide may be unstable at the storage or experimental temperature.[8] | 1. Add Aggregation-Inhibiting Excipients: Consider adding excipients like arginine (50-100 mM) or low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) to the buffer.[17] 2. Aliquot Stock Solutions: Prepare single-use aliquots of the peptide stock solution to avoid multiple freeze-thaw cycles. 3. Optimize Storage Conditions: Ensure storage at -20°C or -80°C. For experiments, maintain a consistent and appropriate temperature.[8] |
| Inconsistent or non-reproducible results in functional assays (e.g., cell-based assays). | 1. Variable Aggregation States: The presence of unknown and variable amounts of aggregates, oligomers, and monomers is affecting the peptide's effective concentration and activity. 2. Pre-aggregated "Seeds": The starting material may contain pre-aggregated seeds that accelerate aggregation, leading to variability.[5] | 1. Implement a Disaggregation Protocol: Before use, treat the peptide with a disaggregating agent like TFA followed by removal to ensure a monomeric starting population.[3][5] 2. Characterize Peptide Stock: Routinely use DLS to check the aggregation state of your peptide stock solution before each experiment to ensure consistency.[10] 3. Filter the Solution: Filter the peptide solution through a 0.22 µm filter immediately before use to remove any large, pre-existing aggregates.[8] |
| High background fluorescence or inconsistent readings in Thioflavin T (ThT) assay. | 1. Contaminated Reagents: The buffer or ThT stock solution may be contaminated. 2. Pre-existing Aggregates: The peptide sample already contains significant aggregates at time zero. 3. Light Scattering: High concentrations of large aggregates can cause light scattering, interfering with fluorescence measurements. | 1. Filter Reagents: Always filter the ThT stock solution and buffer through a 0.2 µm syringe filter before use. 2. Use a Disaggregated Control: Prepare a control sample using a freshly disaggregated peptide to establish a true baseline fluorescence. 3. Centrifuge Samples: Before measurement, briefly centrifuge the plate or tubes to pellet very large aggregates that may cause scattering. |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: FGFR3 signaling pathway and the inhibitory action of Vsppltlgqlls peptide.
Experimental Workflows
Caption: General workflow for studying peptide aggregation over time.
Caption: Workflow for negative staining of peptide samples for TEM analysis.
Detailed Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is used to monitor the kinetics of amyloid fibril formation in a 96-well plate format.
Reagents and Materials:
-
This compound peptide
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., 10 mM Phosphate, 150 mM NaCl, pH 7.4)
-
Sterile, purified water
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile water.[18] Filter the solution through a 0.2 µm syringe filter and store it in the dark at 4°C for up to one week.[14][18]
-
Prepare Peptide Stock: Prepare a concentrated stock of Vsppltlgqlls using the appropriate solubilization method (see FAQs). It is recommended to filter the stock solution to remove any pre-existing aggregates.[8]
-
Set up the Assay Plate:
-
Peptide Samples: In triplicate, add the peptide stock and assay buffer to wells to achieve the desired final peptide concentration.
-
Controls: Prepare wells with "Buffer only" and "Buffer with ThT" to measure background fluorescence.
-
-
Add ThT: Prepare a ThT working solution by diluting the stock in assay buffer. Add this to the appropriate wells to achieve a final ThT concentration of 10-25 µM.[8][18] The final volume in all wells should be consistent (e.g., 200 µL).
-
Incubation and Measurement: Seal the plate and place it in a plate reader capable of maintaining a constant temperature (e.g., 37°C) and periodic shaking.[18][19]
-
Data Acquisition: Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[14][19]
-
Data Analysis: Subtract the average fluorescence of the "Buffer with ThT" control from the peptide sample readings at each time point. Plot the corrected fluorescence intensity against time to observe the aggregation kinetics.
| Parameter | Typical Value |
| Peptide Concentration | 10 - 100 µM |
| ThT Concentration | 10 - 25 µM[8][18] |
| Incubation Temperature | 37°C[19] |
| Excitation Wavelength | 440 - 450 nm[14][19] |
| Emission Wavelength | 482 - 485 nm[14][19] |
Dynamic Light Scattering (DLS) Analysis
DLS is used to assess the hydrodynamic size distribution of the peptide in solution.
Reagents and Materials:
-
Vsppltlgqlls peptide solution
-
Buffer identical to the peptide's solvent
-
Low-volume DLS cuvette
-
DLS Instrument
Protocol:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize. Set the measurement parameters, including the experimental temperature and the viscosity of the solvent.
-
Buffer Blank: First, measure the buffer alone to ensure it is free of contaminants like dust or particulates. The buffer should yield a low, stable count rate.
-
Sample Preparation: Prepare the Vsppltlgqlls solution at the desired concentration. It is critical to ensure the sample is homogenous and free of large, extraneous particles by either centrifugation or filtration (using a DLS-specific low-protein-binding filter, e.g., 0.02 µm).
-
Sample Measurement: Carefully transfer the peptide sample to a clean DLS cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 2-5 minutes).
-
Data Acquisition: Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will use the autocorrelation function to calculate the diffusion coefficient and, via the Stokes-Einstein equation, determine the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[11] A high PDI value (>0.3) or the presence of multiple size populations may indicate aggregation.
| Parameter | Description |
| Z-average (d.nm) | Intensity-weighted mean hydrodynamic diameter. An increase indicates larger particles/aggregates. |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in the sample. Values < 0.2 are typical for monodisperse samples. |
| % Intensity / % Mass | Distribution plots showing the relative contribution of different size populations. The presence of a peak at a large size indicates aggregation. |
Transmission Electron Microscopy (TEM) Sample Preparation
This protocol outlines the negative staining procedure for visualizing peptide aggregates.
Reagents and Materials:
-
Peptide sample aliquot from an aggregation assay
-
Carbon-coated copper or nickel grids (200-400 mesh)[20]
-
Staining solution: 2% (w/v) Uranyl Acetate in sterile, purified water[20]
-
Fine-tipped tweezers
-
Hardened, ashless filter paper
Protocol:
-
Prepare Staining Solution: Dissolve uranyl acetate in water. On the day of use, centrifuge the solution at >12,000 rpm for 3 minutes to pellet any undissolved crystals.[20] Caution: Uranyl acetate is radioactive and toxic; handle with appropriate personal protective equipment.
-
Glow Discharge Grids (Optional but Recommended): To make the carbon surface hydrophilic, treat the grids with glow discharge immediately before use. This promotes even spreading of the sample.
-
Sample Application: Using tweezers, hold a grid by its edge. Apply 3-5 µL of the peptide sample onto the carbon-coated side of the grid.[20]
-
Incubation: Allow the sample to adsorb to the grid for 3 minutes.[20]
-
Wicking: Carefully touch the edge of the grid with a torn piece of filter paper to wick away the excess liquid. Do not let the grid dry out completely.[20]
-
Staining: Immediately apply 3 µL of the centrifuged 2% uranyl acetate solution to the grid.[20] Let it sit for 3 minutes.[20]
-
Final Wick and Dry: Wick away the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: The prepared grids can now be imaged using a transmission electron microscope, typically operating at 80-120 keV. Scan at low magnification to find areas of interest, then increase magnification to visualize the detailed morphology of any aggregates or fibrils.[20]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. zentriforce.com [zentriforce.com]
- 11. medium.com [medium.com]
- 12. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 19. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 20. Transmission electron microscopy assay [assay-protocol.com]
Technical Support Center: Vsppltlgqlls TFA HPLC Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of the peptide Vsppltlgqlls TFA. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the role of trifluoroacetic acid (TFA) in the mobile phase for purifying Vsppltlgqlls?
A1: Trifluoroacetic acid (TFA) is a crucial ion-pairing agent in the reversed-phase HPLC of peptides like Vsppltlgqlls.[1][2][] It serves two primary functions:
-
Improves Peak Shape: TFA masks unwanted interactions between the peptide and the silica (B1680970) stationary phase by forming an ion pair with positively charged residues on the peptide.[1][] This minimizes peak tailing and results in sharper, more symmetrical peaks.[2][4]
-
Enhances Retention: For acidic peptides, TFA can maximize retention on the C18 column.[2]
A standard concentration of 0.1% TFA in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents is widely used for peptide purification.[1][2]
Q2: What are the ideal starting conditions for an HPLC gradient to purify Vsppltlgqlls?
A2: For initial method development, a shallow gradient is recommended to ensure the best separation of your target peptide from impurities.[2][5] A good starting point would be a linear gradient with a slow increase in the organic solvent (acetonitrile) concentration.[2][5] For example, a gradient of 1% to 4% increase in Mobile Phase B per minute is a typical starting point.[2]
Q3: How should I dissolve my crude this compound peptide for injection?
A3: Whenever possible, dissolve your crude peptide in the initial mobile phase composition (the mixture of Mobile Phase A and B at the start of your gradient).[1] If the peptide has poor solubility, you can use a minimal amount of a stronger solvent, but be aware that this can affect peak shape.[1][6] Injecting the smallest possible volume is recommended if a stronger solvent is necessary.[1] For peptides that are difficult to dissolve in aqueous solutions, dissolving them in a minimal volume of 0.1% aqueous TFA is a common practice.[4]
Q4: My peptide is not retained and elutes in the void volume. What should I do?
A4: If your peptide elutes with the solvent front (void volume), it indicates a lack of retention on the column. This is common for highly hydrophilic peptides.[7] To address this, you can try starting your gradient with a lower percentage of the organic solvent (Mobile Phase B). For instance, if you started at 20% B, try a gradient starting from 5% or 10% B.[2]
Troubleshooting Guides
Problem 1: Poor Peak Resolution or Co-eluting Peaks
Question: My chromatogram shows broad peaks, or the peak for Vsppltlgqlls is not well-separated from impurity peaks. How can I improve the resolution?
Answer: Poor resolution is a common challenge in peptide purification. Several factors can be adjusted to improve the separation.
-
Optimize the Gradient: The gradient slope is a critical parameter for peptide separation.[8] A shallower gradient generally improves resolution by allowing more time for the peptide and impurities to interact with the stationary phase.[8]
-
Action: Decrease the rate of change of the organic solvent. For example, if your gradient is 1% B/minute, try reducing it to 0.5% B/minute or even lower.[8]
-
-
Adjust the Flow Rate: The optimal flow rate can depend on the gradient time.[9]
-
Action: Experiment with different flow rates. For longer gradient times, a lower flow rate may improve peak capacity.[9]
-
-
Change the Column Temperature: Temperature can affect the selectivity and sharpness of peaks.[1]
-
Action: Screen a range of temperatures (e.g., 30°C to 65°C) to find the optimal condition for your separation.[1]
-
-
Try a Different Stationary Phase: If optimizing the mobile phase and gradient doesn't yield the desired resolution, consider a column with a different chemistry.[5] While C18 is the most common, C4 or C8 columns can offer different selectivity for peptides.[4]
Problem 2: Peak Tailing
Question: The peak for my Vsppltlgqlls peptide is asymmetrical with a "tail." What causes this, and how can I fix it?
Answer: Peak tailing can be caused by several factors, from chemical interactions to issues with the HPLC system.
-
Secondary Interactions: Unwanted interactions between basic amino acid residues in the peptide and acidic silanol (B1196071) groups on the silica packing material are a common cause of tailing.[10]
-
Column Overload: Injecting too much sample can lead to peak distortion.[12]
-
Action: Reduce the injection volume or dilute your sample.[12]
-
-
Mismatch Between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[1]
-
Action: As mentioned in the FAQs, dissolve your sample in the initial mobile phase whenever possible.[1]
-
-
Column Contamination or Degradation: Accumulation of particulate matter on the column frit or degradation of the stationary phase can lead to tailing for all peaks.[12][13]
-
Action: Flush the column with a strong solvent. If the problem persists, you may need to replace the column.[10]
-
Problem 3: Low Yield After Purification
Question: After collecting the fractions containing Vsppltlgqlls and lyophilizing them, my final yield is very low. What could be the reason?
Answer: Low recovery can be frustrating. Here are a few potential causes and solutions:
-
Peptide Precipitation: The peptide may be precipitating on the column, especially if it has low solubility in the mobile phase.
-
Action: Ensure your peptide is fully dissolved before injection. If solubility is an issue, you might need to adjust the pH of your mobile phase or use a different organic modifier.
-
-
Broad Peaks: If the peak for your peptide is very broad, it may be difficult to collect the entire peak without including impurities, leading to a trade-off between purity and yield.
-
Action: Focus on optimizing your method to achieve sharper peaks as described in the "Poor Peak Resolution" section.
-
-
Incorrect Fraction Collection: The peak may have been collected inefficiently.
-
Action: Ensure your fraction collector is calibrated and that the collection window is set appropriately to capture the entire peak.
-
Data Presentation
Table 1: HPLC Parameter Optimization
| Parameter | Initial Condition | Optimization Strategy | Expected Outcome |
| Gradient Slope | 1% B/min | Decrease to 0.25-0.5% B/min[8] | Improved resolution of closely eluting peaks. |
| TFA Concentration | 0.1% | Increase to 0.2-0.25% for basic peptides.[1][11] | Sharper, more symmetrical peaks. |
| Column Temperature | Ambient | Screen from 30°C to 65°C.[1] | Improved peak shape and potentially altered selectivity. |
| Flow Rate | 1.0 mL/min (analytical) | Optimize based on column dimensions and gradient time.[9] | Improved peak capacity. |
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method for this compound
-
Column: C18, 3.5 µm, 2.1 x 150 mm.[1]
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5-50% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.[1]
-
Detection: UV at 214 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 30°C.[1]
Mandatory Visualization
Caption: General workflow for crude peptide purification.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Peptide-TFA Concentration for In Vitro Assays
Welcome to the technical support center for optimizing peptide concentrations for your research assays. This guide is designed for researchers, scientists, and drug development professionals working with synthetic peptides, particularly those with a trifluoroacetic acid (TFA) counter-ion. Here, you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful application of peptides like Vsppltlgqlls tfa in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is TFA present?
A: Vsppltlgqlls is a specific sequence of amino acids that form a peptide. The "tfa" or "TFA" suffix indicates that trifluoroacetic acid was used during the peptide's chemical synthesis and purification process.[1][2][3] TFA is a strong acid used to cleave the synthesized peptide from the solid-phase resin and is also often used as a counter-ion to stabilize the positively charged peptide.[1][2][3] It is important to be aware of its presence as residual TFA can sometimes interfere with biological assays.[3][4]
Q2: How do I properly dissolve and store my lyophilized this compound peptide?
A: Proper handling is crucial for maintaining the peptide's integrity and ensuring reproducible results.[5][6]
-
Reconstitution: The solubility of a peptide is highly dependent on its amino acid sequence. For a novel peptide like Vsppltlgqlls, it is best to first try dissolving a small amount in sterile, distilled water.[7][8] If it does not dissolve, the peptide's hydrophobic nature may require the use of a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile, followed by dilution with your aqueous assay buffer.[5][7][8] It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your cells.[5]
-
Storage: Lyophilized peptides should be stored at -20°C or -80°C for long-term stability.[5][6] Once reconstituted, it is recommended to create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5][6]
Q3: What is a good starting concentration range for this compound in a new cell-based assay?
A: The optimal concentration will depend on the specific activity of the peptide, the cell type being used, and the sensitivity of the assay.[5][9] For a novel peptide, a broad dose-response experiment is highly recommended. A good starting point is to test a wide range of concentrations, for example, from the low nanomolar (nM) to the high micromolar (µM) range.[9]
Q4: How can the TFA counter-ion affect my experimental results?
A: Residual TFA from peptide synthesis can potentially influence experimental outcomes. High concentrations of TFA can alter the pH of your assay medium and may have direct effects on cell proliferation and other cellular functions.[4] If you observe unexpected results, particularly at high peptide concentrations, it may be beneficial to consider using a peptide that has undergone TFA removal or has been prepared as a different salt form (e.g., acetate).[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide will not dissolve | The peptide is hydrophobic. | Try dissolving in a small amount of an organic solvent like DMSO or DMF before diluting with aqueous buffer.[7][8] Sonication can also aid in dissolution.[5] |
| Inconsistent results between experiments | 1. Repeated freeze-thaw cycles of the peptide stock solution. 2. Variability in cell seeding or health. 3. Peptide aggregation. | 1. Prepare single-use aliquots of the reconstituted peptide.[4][5][6] 2. Ensure consistent cell seeding density and monitor cell health. 3. Visually inspect the peptide solution for precipitates.[7] Use techniques like dynamic light scattering (DLS) to check for aggregation.[7] |
| High background or non-specific effects in the assay | The peptide concentration is too high, leading to off-target effects. | Perform a dose-response curve to identify the optimal concentration range. |
| Observed cytotoxicity at expected non-toxic concentrations | 1. The peptide itself is cytotoxic at the tested concentrations. 2. The concentration of the organic solvent (e.g., DMSO) is too high. 3. Residual TFA is affecting cell viability.[4] | 1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the peptide's toxic threshold.[5] 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).[5] 3. Consider using a peptide with TFA removed or a different salt form.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Peptide Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the optimal working concentration of this compound for a cell-based assay.
Materials:
-
This compound peptide
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for proliferation, signaling, etc.)
-
Plate reader or other detection instrument
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.[5]
-
Peptide Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent. Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 10 nM to 100 µM).[5]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include appropriate controls: a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a negative control (untreated cells).
-
Incubation: Incubate the cells with the peptide for the desired duration of your assay.
-
Assay Performance: Perform your specific cell-based assay according to the manufacturer's instructions.
-
Data Analysis: Measure the response at each peptide concentration and plot the results to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Protocol 2: Assessing Peptide Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the potential cytotoxicity of this compound.
Materials:
-
This compound peptide
-
Cytotoxicity-sensitive cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 to treat cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. This will help you determine the concentration at which this compound becomes toxic to your cells.
Visualizations
Caption: Workflow for determining the optimal peptide concentration.
Caption: A logical approach to troubleshooting common peptide assay issues.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Vsppltlgqlls-TFA
Disclaimer: The peptide sequence "Vsppltlgqlls" does not correspond to a widely studied or publicly documented peptide. Therefore, this technical support guide provides a generalized framework for investigating the off-target effects of a novel peptide, referred to herein as "Peptide V," using established methodologies.
Frequently Asked Questions (FAQs)
Q1: What are potential sources of off-target effects when using a synthetic peptide like Peptide V-TFA?
A1: Off-target effects can arise from several factors:
-
Peptide Sequence: The peptide may share sequence homology with endogenous proteins, leading to unintended interactions.[1]
-
Peptide Structure: The three-dimensional conformation of the peptide might allow it to bind to proteins with structurally similar binding pockets, even without sequence similarity.
-
Counterion Effects: The trifluoroacetic acid (TFA) counterion, a remnant from peptide synthesis and purification, can be cytotoxic or induce non-specific cellular responses at certain concentrations.[2][3]
-
Impurities: Residual impurities from the peptide synthesis process could have their own biological activities.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays. How can I determine if it's an off-target effect of the peptide or a non-specific effect of the TFA counterion?
A2: It is crucial to run a "TFA control" experiment.[2] This involves treating your cells with the same concentrations of TFA that are present in your peptide stock solution, but without the peptide itself. This will help differentiate the cytotoxic effects of the counterion from the biological activity of your peptide.[2] If the TFA control shows similar levels of cytotoxicity to the peptide-treated samples, TFA interference is the likely cause.[2]
Q3: What are the initial steps to predict potential off-target interactions of Peptide V?
A3: In silico (computational) methods are a good starting point for predicting off-target effects:
-
Sequence Homology Analysis: Use bioinformatics tools like BLAST to search for proteins with sequences similar to Peptide V.[1]
-
Structural Similarity Assessment: If the 3D structure of the intended target is known, computational docking studies can predict the binding of Peptide V to other proteins with similar binding pockets.[1]
-
Binding Motif Identification: Identify the key amino acid residues in your peptide that are critical for binding to its intended target. You can then search for other proteins in the proteome that contain this same or a similar motif.[4]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation Observed
-
Possible Cause 1: TFA Cytotoxicity. TFA, a common counterion in synthetic peptides, can be cytotoxic to cells, with effects observed at concentrations as low as 0.1 mM in sensitive cell lines.[2]
-
Troubleshooting Step: Perform a dose-response experiment with TFA alone to determine its IC50 in your specific cell line. Compare this to the cytotoxicity profile of your Peptide V-TFA.
-
-
Possible Cause 2: Peptide-Mediated Off-Target Toxicity. The peptide itself may be interacting with unintended cellular targets, leading to apoptosis or necrosis.[5][6]
-
Troubleshooting Step: If TFA toxicity is ruled out, proceed with off-target identification methods (see Experimental Protocols below). Consider performing apoptosis assays (e.g., Annexin V/7-AAD staining) to understand the mechanism of cell death.[7]
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause 1: Variable TFA Content. Different batches of synthetic peptides can have varying amounts of residual TFA (10-45% of total weight), leading to inconsistent results.[2]
-
Troubleshooting Step: Quantify the TFA content in your peptide stock. If TFA is identified as a problem, consider ion exchange to replace TFA with a more biocompatible counterion like acetate (B1210297) or hydrochloride.[2][3]
-
-
Possible Cause 2: Peptide Instability. The peptide may be degrading in the cell culture medium over the course of the experiment.[7]
-
Troubleshooting Step: Prepare fresh peptide dilutions for each experiment. Assess the stability of Peptide V in your culture medium over time using techniques like HPLC.
-
Data Presentation
Table 1: Example Data for TFA Cytotoxicity Screen
| Cell Line | TFA Concentration (mM) | Cell Viability (%) |
| HEK293 | 0.1 | 98 ± 4 |
| HEK293 | 0.5 | 85 ± 6 |
| HEK293 | 1.0 | 62 ± 5 |
| HEK293 | 5.0 | 15 ± 3 |
| Jurkat | 0.1 | 95 ± 5 |
| Jurkat | 0.5 | 75 ± 8 |
| Jurkat | 1.0 | 40 ± 7 |
| Jurkat | 5.0 | 5 ± 2 |
Table 2: Example Data from an In Vitro Kinase Profiling Assay
This table summarizes the inhibitory activity of Peptide V against a panel of kinases. A lower IC50 value indicates stronger inhibition.
| Kinase Target | IC50 (µM) |
| Intended Target A | 0.05 |
| Off-Target Kinase 1 | 1.25 |
| Off-Target Kinase 2 | >100 |
| Off-Target Kinase 3 | 0.85 |
| Off-Target Kinase 4 | >100 |
| Off-Target Kinase 5 | 23.0 |
Experimental Protocols
1. Protocol: In Vitro Kinase Profiling
This protocol is used to determine the selectivity of a peptide by measuring its inhibitory activity against a large panel of purified kinases.
-
Materials: Purified recombinant kinases, specific peptide substrates, Peptide V stock solution, kinase reaction buffer, [γ-³³P]ATP, ATP solution, 96- or 384-well plates, phosphocellulose filter plates, scintillation counter.[8]
-
Procedure:
-
Prepare serial dilutions of Peptide V.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted Peptide V or vehicle control.
-
Incubate to allow for peptide binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of Peptide V and determine the IC50 value for each kinase.[8]
-
2. Protocol: Whole-Transcriptome Analysis (RNA-Seq)
RNA-Seq can identify off-target effects by detecting unintended changes in gene expression in cells treated with the peptide.[9][10][11][12][13]
-
Materials: Cell culture reagents, Peptide V, RNA extraction kit, library preparation kit, next-generation sequencer.
-
Procedure:
-
Culture cells and treat with Peptide V at various concentrations and time points, including a vehicle control.
-
Harvest cells and extract total RNA.
-
Assess RNA quality and quantity.
-
Prepare RNA-Seq libraries from the extracted RNA.
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to Peptide V treatment.
-
Use pathway analysis tools to identify cellular signaling pathways that are perturbed by the off-target gene expression changes.
-
Visualizations
Caption: Workflow for investigating peptide off-target effects.
Caption: Hypothetical off-target signaling pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20150284877A1 - Method for predicting the off-target biding of a peptide which binds to a target peptide presented by a major histocompatibility complex - Google Patents [patents.google.com]
- 5. The Use of Therapeutic Peptides to Target and to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. researchgate.net [researchgate.net]
dealing with Vsppltlgqlls tfa batch-to-batch variability
Welcome to the technical support center for Vsppltlgqlls-TFA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential batch-to-batch variability of Vsppltlgqlls-TFA.
Frequently Asked Questions (FAQs)
Q1: What is Vsppltlgqlls-TFA and why is the "TFA" designation important?
A1: Vsppltlgqlls is a synthetic peptide. The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is commonly used during the purification process of synthetic peptides.[1][2] It is important to be aware of the TFA counterion as it can affect the peptide's physicochemical properties and biological activity.[1][2] Residual TFA in a peptide preparation can lead to unpredictable variations in experimental results.[2][3]
Q2: We are observing different results between two different batches of Vsppltlgqlls-TFA. What could be the cause of this batch-to-batch variability?
A2: Batch-to-batch variability in synthetic peptides can stem from several factors:
-
Purity Profile: The percentage of the correct, full-length Vsppltlgqlls peptide can differ. Impurities such as truncated or deletion sequences from the synthesis process may have altered or no biological activity.[4]
-
Peptide Content: The actual amount of Vsppltlgqlls peptide in the lyophilized powder can vary between batches. The total weight includes the peptide, counterions (like TFA), and residual water.[4]
-
TFA Content: Variations in the amount of residual TFA can impact experimental outcomes, as TFA itself can have biological effects, such as inhibiting cell growth.[2][5]
-
Post-Translational Modifications: Batches may differ in the extent of modifications like oxidation or deamidation that can occur during synthesis or storage.[4]
-
Solubility: Differences in the physical properties of the lyophilized powder between batches can affect how well the peptide dissolves, leading to inconsistencies in solution concentration.[6][7]
Q3: How can we minimize the impact of batch-to-batch variability in our experiments?
A3: To minimize variability, it is crucial to implement robust quality control and handling procedures:
-
Request the Certificate of Analysis (CoA): Always request and compare the CoA for each batch. Pay close attention to purity (by HPLC), mass (by Mass Spectrometry), and net peptide content.[4]
-
Perform In-House Quality Control: If possible, perform your own analytical verification for each new batch to confirm the supplier's data.[4]
-
Standardize Protocols: Use consistent procedures for reconstitution, aliquoting, and storage for every batch.[4] Lyophilized peptides should be stored at -20°C or colder, and you should avoid repeated freeze-thaw cycles.[6]
-
Consider Counterion Exchange: For sensitive biological assays, you may need to perform a counterion exchange to replace TFA with a more biocompatible counterion like acetate (B1210297) or hydrochloride.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
If you observe that different batches of Vsppltlgqlls-TFA produce varying levels of biological effect in your assays, follow these troubleshooting steps.
Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. genscript.com.cn [genscript.com.cn]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vsppltlgqlls-TFA Salt Removal
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the critical process of removing trifluoroacetic acid (TFA) counterions from synthetic peptide preparations like Vsppltlgqlls-TFA. Here you will find frequently asked questions, detailed troubleshooting, comparative data, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my peptide preparation?
Trifluoroacetic acid (TFA) is widely used during the solid-phase synthesis and HPLC purification of peptides.[1][2] While effective, residual TFA, which forms salts with positively charged residues on the peptide, can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts or skewed results in cell-based assays.[3][4][5]
-
Interference with Biological Activity: The presence of TFA can alter the peptide's secondary structure, solubility, and overall biological activity.[6][7][8]
-
Assay Interference: TFA has a strong infrared (IR) absorption band that can obscure the amide I band, complicating secondary structure analysis.[3][5][9] It can also suppress the signal in mass spectrometry analyses.[10][11]
-
Undesirable In Vivo Effects: For preclinical and clinical studies, TFA is generally considered undesirable due to potential toxicity and immunogenicity.[1][4]
Q2: What are the common methods for removing TFA from peptide preparations?
Several established methods are used to exchange TFA for a more biologically compatible counterion, such as chloride (HCl) or acetate (B1210297) (AcOH). The most common techniques are:
-
Lyophilization with Hydrochloric Acid (HCl): This is a widely adopted method that involves repeatedly dissolving the peptide in a dilute HCl solution and freeze-drying it.[6][7][8] The stronger acid (HCl) displaces the TFA, which is removed as a volatile acid during lyophilization.[3]
-
Ion-Exchange Chromatography (IEX): This technique, particularly anion-exchange chromatography, separates the peptide from the TFA counterions based on charge.[1][3][12] The peptide is bound to a resin, the TFA is washed away, and the peptide is then eluted with a new salt solution.[13][14]
-
Reverse-Phase HPLC (RP-HPLC): The same HPLC system used for purification can be adapted for salt exchange.[1][2] The peptide is loaded onto the column and washed with a mobile phase containing the desired counterion (e.g., acetic acid) before elution.[12][15]
-
Dialysis or Ultrafiltration: For larger peptides, dialysis against a buffer containing the desired salt can effectively remove TFA.[16]
Q3: Which TFA removal method is the best choice for my peptide?
The optimal method depends on several factors, including the peptide's properties, the required final purity, and available equipment.
-
For hydrophilic peptides , ion-exchange chromatography can be very effective.[1][3]
-
Lyophilization with HCl is a simpler and often more accessible method, but it may require several cycles to achieve complete removal and is not ideal for acid-sensitive peptides.[3][8]
-
RP-HPLC based exchange is efficient but can lead to peptide loss and requires larger volumes of solvents.[2][17]
-
For lab-scale, routine exchange , the HCl lyophilization method is often the first choice due to its simplicity. For scale-up and peptides intended for clinical use , more controlled methods like ion-exchange or RP-HPLC are preferred.
Q4: How can I quantify the amount of residual TFA in my peptide sample?
Several analytical techniques can be used to confirm the successful removal of TFA and quantify any residual amounts. These include:
-
19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A highly specific and quantitative method for detecting the fluorine atoms in TFA.[8][12]
-
Ion Chromatography (IC): A sensitive method for separating and quantifying anions like trifluoroacetate (B77799).[14][18]
-
HPLC with an Evaporative Light-Scattering Detector (HPLC-ELSD): This method can quantify non-volatile substances like TFA salts.[8][19]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Can be used to monitor the disappearance of the characteristic TFA absorbance peak around 1673 cm⁻¹.[9][12]
Troubleshooting Guide
Issue 1: Low Peptide Recovery After TFA Removal
| Possible Cause | Recommended Solution |
| Peptide Precipitation | Optimize the buffer pH and ionic strength, as peptide solubility can be highly dependent on these factors.[3] |
| Non-specific Binding | Use low-protein-binding labware (e.g., tubes, pipette tips). Pre-condition chromatography columns according to the manufacturer's instructions to block non-specific sites.[3] |
| Loss During Lyophilization | Ensure the lyophilizer is functioning correctly with a proper vacuum. Minimize sample transfer steps to reduce physical loss of the fluffy, lyophilized powder.[3] |
| Peptide Degradation | Avoid harsh conditions. If using the HCl method, use the lowest effective concentration (2-10 mM) as high concentrations can modify the peptide.[9] Analyze peptide integrity via HPLC and Mass Spectrometry post-procedure. |
Issue 2: Incomplete TFA Removal
| Possible Cause | Recommended Solution |
| Insufficient Exchange Cycles | For the lyophilization method, perform at least 2-3 cycles of dissolution and freeze-drying.[6][7] Monitor TFA levels between cycles if possible. |
| Inefficient Displacement | When using IEX, ensure the resin has sufficient binding capacity (10- to 50-fold excess of anion sites is recommended) and is properly equilibrated.[3][13] For the HCl method, ensure the final HCl concentration is between 2-10 mM.[6][7][9] |
| Contamination | Use fresh, high-purity solvents and thoroughly clean all labware to avoid re-introducing TFA contamination.[3] |
Issue 3: Altered Peptide Activity in Biological Assays
| Possible Cause | Recommended Solution |
| Residual TFA Still Present | Quantify the TFA level using a suitable analytical method (e.g., 19F-NMR) and perform additional removal steps if necessary.[3] |
| New Counterion Interference | The new counterion (e.g., chloride, acetate) may affect the assay. Run a control experiment with the new buffer to assess its impact on the cells or assay components.[3] |
| Peptide Degradation | The removal process may have damaged the peptide. Analyze the peptide's purity and integrity by HPLC and mass spectrometry to confirm it is intact.[3] |
Data Presentation: Comparison of TFA Removal Methods
The following table summarizes the key characteristics of common TFA removal methods to aid in selection.
| Method | Principle | Typical TFA Removal | Peptide Recovery | Pros | Cons |
| Lyophilization with HCl | Displacement by a stronger acid (HCl) and removal of volatile TFA during freeze-drying. | >99% (after 2-3 cycles with 10 mM HCl)[8] | 70-90%[2][6] | Simple, accessible equipment, effective. | Can be time-consuming, potential for peptide degradation at high HCl concentrations, may require multiple cycles.[9][20] |
| Anion-Exchange Chromatography | Differential binding of peptide and TFA to a charged resin. | >95%[12] | 70-80%[2] | High purity, scalable, can be specific. | Requires specialized columns and equipment, potential for low recovery due to irreversible binding.[3] |
| Reverse-Phase HPLC | Washing the peptide on a C18 column with a mobile phase containing a new counterion (e.g., acetate). | Variable, can be >95% | 70-80%[2] | Can be combined with a final purification step. | Dilutes the sample, requires large solvent volumes, potential for peptide loss.[17] |
| Dialysis / Ultrafiltration | Size-based separation of the peptide from small TFA molecules across a semi-permeable membrane. | >90% | >90% | Gentle, high recovery for large peptides. | Inefficient for small peptides (<3 kDa), slow, may not remove tightly bound TFA.[16] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted for exchanging TFA with chloride ions and is effective for many peptides.
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[7]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[6][7] A concentration of 10 mM is often optimal for efficient removal.[8]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[7]
-
Freezing: Rapidly freeze the solution, preferably by immersing the vial in liquid nitrogen or placing it in a -80°C freezer.[7]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed and a dry, fluffy powder remains.[7]
-
Repeat: To ensure complete removal, repeat steps 1-5 at least two more times.[6][7] Three cycles are typically sufficient to reduce TFA content to below 1%.[8]
-
Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.
Protocol 2: TFA Removal Using Anion-Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion-exchange (SAX) resin.
-
Resin Preparation: Prepare a column with a strong anion-exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[3][13]
-
Equilibration: Equilibrate the column by washing it with a solution of the desired final salt (e.g., 1 M sodium acetate), followed by several column volumes of distilled water to remove the excess salt.[13][14]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the equilibrated column.[13]
-
Washing: The peptide, being positively charged, will bind to the resin. Wash the column with several volumes of distilled water to remove the unbound TFA counterions.[13]
-
Elution: Elute the peptide from the column using a volatile buffer with the desired counterion, such as a dilute solution of acetic acid.
-
Lyophilization: Collect the fractions containing the peptide and lyophilize them to obtain the final peptide acetate salt.[13][14]
Visualizations
Caption: Decision workflow for selecting an appropriate TFA salt removal method.
Caption: Cyclical workflow for the HCl lyophilization TFA removal method.
Caption: Step-by-step workflow for TFA removal via ion-exchange chromatography.
References
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 16. quora.com [quora.com]
- 17. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Vsppltlgqlls-TFA
Welcome to the technical support center for Vsppltlgqlls-TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of the therapeutic peptide Vsppltlgqlls-TFA.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high in vivo bioavailability for Vsppltlgqlls-TFA?
A1: The primary barriers for Vsppltlgqlls-TFA, like many therapeutic peptides, are:
-
Enzymatic Degradation: Peptidases and proteases in the gastrointestinal (GI) tract and plasma can rapidly degrade the peptide.[1][2][3]
-
Poor Membrane Permeability: The hydrophilic nature and molecular size of Vsppltlgqlls-TFA can limit its ability to cross intestinal and cellular membranes.[2][4]
-
Rapid Systemic Clearance: The peptide can be quickly cleared from circulation by the kidneys.[4][5]
-
Physicochemical Instability: The peptide may be unstable in the low pH of the stomach.[3][6]
Q2: What initial steps can I take to improve the stability of my Vsppltlgqlls-TFA formulation?
A2: To improve stability, consider the following formulation strategies:
-
pH Optimization: Adjusting the pH of the formulation can minimize degradation.[6]
-
Use of Buffers: Selecting an appropriate buffer system is crucial for maintaining the optimal pH.[6]
-
Excipients: The addition of stabilizers such as polyols can be beneficial.[6]
-
Lyophilization: For long-term storage, lyophilizing the peptide can prevent water-mediated degradation.[7]
Q3: Which administration routes should I consider for Vsppltlgqlls-TFA to bypass first-pass metabolism?
A3: To bypass the harsh environment of the GI tract and first-pass metabolism in the liver, consider these routes:
-
Subcutaneous (SC) Injection: This is a common and effective route for peptides, allowing for slower absorption and a sustained release.[8]
-
Intravenous (IV) Injection: This route ensures 100% bioavailability by directly administering the peptide into the systemic circulation, but often results in rapid clearance.[9]
-
Transdermal Delivery: This can provide controlled, prolonged release, though skin permeability can be a challenge.[9]
-
Nasal or Pulmonary Delivery: These routes offer rapid absorption due to the large surface area and high vascularization of the nasal and lung mucosa.
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo experiments with Vsppltlgqlls-TFA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Oral Bioavailability | Enzymatic degradation in the GI tract.[1][2][3] | Co-administer with protease inhibitors (e.g., aprotinin, bestatin).[2][3][10] Encapsulate the peptide in a protective carrier system like liposomes or nanoparticles.[10] |
| Poor absorption across the intestinal epithelium.[2] | Include absorption enhancers (e.g., sodium caprate, bile salts) in the formulation.[2][3] Utilize mucoadhesive polymers to increase residence time at the absorption site.[2] | |
| Rapid Plasma Clearance | Renal filtration due to small molecular size.[4][5] | Increase the hydrodynamic volume through PEGylation.[11] Conjugate the peptide to a larger carrier protein like albumin.[4] |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent formulation or dosing technique. | Ensure precise and consistent preparation of the formulation. Standardize the administration procedure. |
| Inter-subject physiological differences. | Increase the number of subjects per group to improve statistical power. | |
| Poor In Vitro-In Vivo Correlation (IVIVC) | Overly simplistic in vitro models. | Use more complex in vitro models, such as Caco-2 cell monolayers, to better predict in vivo permeability.[4] |
| Differences in metabolic activity between in vitro and in vivo systems. | Incorporate liver microsomes or S9 fractions in in vitro stability assays to simulate metabolic degradation. |
III. Experimental Protocols & Data
This section outlines key experimental methodologies and presents hypothetical data in a structured format for easy comparison of different strategies to enhance Vsppltlgqlls-TFA bioavailability.
A. Chemical Modification Strategies
Objective: To evaluate the impact of PEGylation and lipidation on the in vivo pharmacokinetic profile of Vsppltlgqlls-TFA.
Methodology: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Peptide Formulations:
-
Group 1 (Control): Unmodified Vsppltlgqlls-TFA in saline.
-
Group 2 (PEGylated): Vsppltlgqlls-TFA conjugated with a 20 kDa PEG molecule.
-
Group 3 (Lipidated): Vsppltlgqlls-TFA conjugated with a C16 fatty acid chain.
-
-
Administration: Intravenous (IV) bolus injection at a dose of 2 mg/kg.
-
Blood Sampling: Blood samples (0.2 mL) are collected via the tail vein at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration.
-
Sample Analysis: Plasma concentrations of the peptide and its modified versions are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters.
Hypothetical Pharmacokinetic Data for Modified Vsppltlgqlls-TFA
| Parameter | Unmodified Vsppltlgqlls-TFA | PEGylated Vsppltlgqlls-TFA | Lipidated Vsppltlgqlls-TFA |
| Half-life (t½) (h) | 0.5 | 12.5 | 8.2 |
| Cmax (ng/mL) | 1500 | 1200 | 1350 |
| AUC (0-inf) (ng*h/mL) | 1800 | 45000 | 32000 |
| Clearance (CL) (mL/h/kg) | 1.1 | 0.04 | 0.06 |
B. Formulation Strategies for Oral Delivery
Objective: To assess the effectiveness of an enzyme inhibitor and an absorption enhancer on the oral bioavailability of Vsppltlgqlls-TFA.
Methodology: Oral Gavage Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight.
-
Peptide Formulations:
-
Group 1 (Control): Vsppltlgqlls-TFA in an aqueous solution.
-
Group 2 (Enzyme Inhibitor): Vsppltlgqlls-TFA co-administered with Aprotinin.
-
Group 3 (Absorption Enhancer): Vsppltlgqlls-TFA formulated with Sodium Caprate.
-
-
Administration: Oral gavage at a dose of 20 mg/kg. An IV group (2 mg/kg) is included to determine absolute bioavailability.
-
Blood Sampling and Analysis: As described in the previous protocol.
-
Bioavailability Calculation: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Hypothetical Oral Bioavailability Data for Vsppltlgqlls-TFA Formulations
| Formulation | AUC (0-t) (ng*h/mL) | Cmax (ng/mL) | Absolute Bioavailability (F%) |
| Aqueous Solution (Control) | 150 | 45 | < 1% |
| With Aprotinin | 450 | 120 | 2.5% |
| With Sodium Caprate | 720 | 250 | 4.0% |
IV. Visualizations
A. Signaling Pathways & Experimental Workflows
Caption: Barriers to Oral Peptide Bioavailability.
Caption: In Vivo Bioavailability Study Workflow.
Caption: Strategies for Enhancing Bioavailability.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Clinical And Formulation Strategies For Targeted Peptide Drug Development [pharmaceuticalonline.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation [drug-dev.com]
- 8. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
Technical Support Center: Interpreting Unexpected Results with VSPPLTLGQLLS TFA
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VSPPLTLGQLLS TFA, a peptide inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, helping you to interpret unexpected results and find solutions.
Issue 1: Higher than expected cell death or cytotoxicity in culture.
-
Possible Cause: The trifluoroacetic acid (TFA) counter-ion present in the lyophilized peptide can be cytotoxic at certain concentrations.
-
Troubleshooting Steps:
-
Run a TFA control: Prepare a solution with the same concentration of TFA as in your peptide stock solution, but without the peptide. Treat your cells with this TFA-only solution to determine if the observed cytotoxicity is due to the TFA itself.
-
Check the final pH of your media: TFA is acidic and can lower the pH of your cell culture medium, impacting cell viability. Ensure the final pH of the medium containing the peptide is within the optimal physiological range for your cells (typically 7.2-7.4).
-
Consider peptide purification: If TFA toxicity is confirmed, consider purchasing the peptide with a different counter-ion, such as acetate (B1210297) or hydrochloride, which are generally more biocompatible.
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent dissolution of the lyophilized peptide.
-
Troubleshooting Steps:
-
Follow a consistent solubilization protocol: Ensure the peptide is fully dissolved before use. Briefly vortex or sonicate if necessary.
-
Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the stock solution, which can lead to peptide degradation. Aliquot the stock solution upon initial reconstitution.
-
-
Possible Cause 2: Variable levels of TFA in different batches of the peptide.
-
Troubleshooting Steps:
-
Quantify TFA content: If possible, determine the TFA content of your peptide batch.
-
Run TFA controls for each new batch: This will help to normalize for any batch-to-batch variation in TFA levels.
-
Issue 3: No observable effect of the peptide on FGFR3 signaling or downstream pathways.
-
Possible Cause 1: The peptide is not reaching its target.
-
Troubleshooting Steps:
-
Confirm peptide solubility and stability: Ensure the peptide is soluble and stable in your experimental buffer. Some peptides can aggregate or degrade under certain conditions.
-
Optimize peptide concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect.
-
-
Possible Cause 2: The cell line is not responsive to FGFR3 inhibition.
-
Troubleshooting Steps:
-
Confirm FGFR3 expression: Verify that your cell line expresses FGFR3 at the protein level.
-
Check for activating mutations: Some cell lines may have mutations in FGFR3 or downstream signaling components that render them insensitive to this specific inhibitor.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide with the amino acid sequence Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser. It acts as an inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) phosphorylation. The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counter-ion used during peptide synthesis and purification.
Q2: How does VSPPLTLGQLLS inhibit FGFR3?
A2: VSPPLTLGQLLS is believed to interfere with the phosphorylation of the FGFR3 receptor, a critical step in its activation. By inhibiting this phosphorylation, the peptide blocks the initiation of downstream signaling pathways that are normally triggered by FGF binding to the receptor.
Q3: What are the known biological effects of VSPPLTLGQLLS?
A3: VSPPLTLGQLLS has been shown to inhibit processes such as lymphangiogenesis by blocking lymphatic endothelial cell proliferation, migration, and tube formation. It also affects chondrogenic differentiation. These effects are mediated through its inhibition of FGFR3 and the subsequent downregulation of pathways like the ERK/MAPK pathway.
Q4: What is the role of TFA in the product?
A4: Trifluoroacetic acid (TFA) is a strong acid used in the final steps of peptide synthesis and during purification by high-performance liquid chromatography (HPLC). It forms a salt with the peptide, which helps to stabilize it in a lyophilized (powder) form.
Q5: At what concentration does TFA become toxic to cells?
A5: The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the assay. Some sensitive cell lines may show reduced proliferation at TFA concentrations as low as 0.1 mM, while more robust cell lines may tolerate higher concentrations. It is crucial to determine the toxicity threshold for your specific experimental system.
Quantitative Data Summary
The following table summarizes the potential impact of TFA on cell-based assays. Note that these are representative values and the actual IC50 will vary depending on the specific cell line, assay duration, and other experimental conditions.
| Cell Line/Assay | Effective TFA Concentration Range for Cytotoxicity | Reference |
| HUVEC Proliferation | ~0.1 mM | [1] |
| Jurkat Cell Viability | ~5 mM | [1] |
| General (e.g., HeLa, HEK293) | >100 µM | [1] |
| PC-12 Cell Viability | 1-5 mM | [1] |
Experimental Protocols
Cell Migration - Wound Healing (Scratch) Assay
This protocol provides a method to assess the effect of this compound on the migratory capacity of adherent cells.
Materials:
-
This compound peptide
-
Appropriate cell line expressing FGFR3 (e.g., lymphatic endothelial cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to reduce the influence of serum growth factors on cell migration.
-
Creating the "Wound": Gently scratch the cell monolayer in a straight line with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of the peptide's solvent, e.g., water or DMSO) and a TFA control (medium with the same concentration of TFA as in the highest peptide concentration well).
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the location of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour image.
Mandatory Visualizations
FGFR3 Signaling Pathway
Caption: FGFR3 signaling pathway and the inhibitory action of VSPPLTLGQLLS.
Experimental Workflow: Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Validation & Comparative
In Vitro Bioactivity of Vsppltlgqlls tfa: A Comparative Analysis Against Small Molecule FGFR3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of the bioactive peptide Vsppltlgqlls tfa with alternative small molecule inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3). This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate informed decisions in research and development.
The peptide this compound has been identified as a specific inhibitor of FGFR3, a receptor tyrosine kinase implicated in various cellular processes and diseases. In vitro studies have demonstrated that this compound can inhibit FGFR3 phosphorylation, thereby affecting downstream signaling pathways such as the ERK/MAPK cascade. This inhibitory action translates to the suppression of cellular processes critical for angiogenesis, including the proliferation, migration, and tube formation of lymphatic endothelial cells (LECs).
To contextualize the bioactivity of this compound, this guide presents a comparative analysis with several well-characterized small molecule inhibitors of FGFR3.
Comparative Analysis of FGFR3 Inhibitor Potency
The following table summarizes the in vitro potency of this compound and its small molecule counterparts against FGFR3. The data is presented to offer a clear comparison of their inhibitory activities.
| Inhibitor | Type | Target(s) | IC50 (FGFR3) | Key In Vitro Effects |
| This compound | Peptide | FGFR3 | Data not publicly available | Inhibits FGFR3 phosphorylation; Inhibits LEC proliferation, migration, and tube formation; Inhibits ERK/MAPK signaling. |
| PD173074 | Small Molecule | FGFR1, FGFR3 | 5 nM[1][2][3] | Potent, ATP-competitive inhibitor.[1] |
| TKI-258 (Dovitinib) | Small Molecule | FGFR1, FGFR3, VEGFRs | 9-18 nM[4][5] | Multi-targeted RTK inhibitor.[6] |
| SU5402 | Small Molecule | FGFR, VEGFR, PDGFR | ~30 nM[7] | Inhibits FGFR3 phosphorylation.[7] |
| Erdafitinib (JNJ-42756493) | Small Molecule | Pan-FGFR (FGFR1-4) | 3.0 nM[8][9][10] | Potent and orally available.[8][10] |
| AZD4547 | Small Molecule | FGFR1, FGFR2, FGFR3 | 1.8 nM[11][12][13] | Potent and selective.[12][14] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are essential for reproducing and verifying the presented findings.
FGFR3 Phosphorylation Assay
Objective: To determine the inhibitory effect of a compound on FGFR3 autophosphorylation.
Method:
-
Cell Culture: Use a cell line that overexpresses FGFR3 (e.g., urothelial carcinoma cell lines like RT112 or KMS-11).
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere. Starve the cells in serum-free media before treating with various concentrations of the test inhibitor (this compound or alternatives) for a specified time.
-
Stimulation: Stimulate the cells with a ligand such as Fibroblast Growth Factor 2 (FGF2) to induce FGFR3 phosphorylation.
-
Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for phosphorylated FGFR3 (p-FGFR3). Subsequently, probe with an antibody for total FGFR3 as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the level of p-FGFR3 relative to total FGFR3.
Lymphatic Endothelial Cell (LEC) Proliferation Assay
Objective: To assess the effect of an inhibitor on the proliferation of LECs.
Method:
-
Cell Seeding: Seed primary human LECs in a 96-well plate in their growth medium.
-
Treatment: After cell adherence, replace the medium with a basal medium containing various concentrations of the test inhibitor.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Quantification: Measure cell proliferation using a suitable method, such as the MTS assay. Add the MTS reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.
Endothelial Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of an inhibitor on the directional migration of endothelial cells.
Method:
-
Chamber Setup: Use a Transwell insert with a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with an extracellular matrix protein like fibronectin to promote cell adhesion.
-
Chemoattractant: Add a chemoattractant (e.g., VEGF or FGF2) to the lower chamber.
-
Cell Seeding: Seed endothelial cells in the upper chamber in a serum-free medium containing different concentrations of the test inhibitor.
-
Incubation: Allow the cells to migrate through the pores for several hours.
-
Fixation and Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells.
Method:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[4]
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in a basal medium containing various concentrations of the test inhibitor.
-
Incubation: Incubate the plate for 4 to 18 hours to allow for the formation of tube-like networks.[15]
-
Visualization: Visualize the tube formation using a light microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR3 signaling pathway and a typical experimental workflow for evaluating inhibitor bioactivity.
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparing the in vitro bioactivity of FGFR3 inhibitors.
References
- 1. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellagentech.com [cellagentech.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Validating the Binding Affinity of Vsppltlgqlls-TFA: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel therapeutics targeting the Fibroblast Growth Factor Receptor 3 (FGFR3), the peptide Vsppltlgqlls-TFA, also known as Peptide P3, presents a promising inhibitory candidate.[1] This guide provides a comprehensive comparison of Vsppltlgqlls-TFA with other FGFR3 inhibitors, supported by experimental data and detailed methodologies to assist in the validation of its binding affinity.
Comparative Analysis of FGFR3 Inhibitors
The peptide Vsppltlgqlls was identified through phage display screening and has been demonstrated to exhibit high binding affinity specifically to the extracellular domain of FGFR3.[1] This interaction inhibits the tyrosine kinase activity of FGFR3 and its downstream signaling pathways, such as the ERK/MAPK pathway.[1] While the original research by Jin et al. qualitatively describes a high binding affinity, a specific dissociation constant (Kd) has not been published.[1]
In contrast, several small molecule inhibitors of FGFR3 have been developed and their binding affinities have been quantitatively characterized, typically reported as half-maximal inhibitory concentrations (IC50). A comparison of Vsppltlgqlls-TFA with these alternatives is presented below.
| Compound Name | Compound Type | Target(s) | Binding Affinity/Potency (IC50/Kd) |
| Vsppltlgqlls (P3) | Peptide | FGFR3 (extracellular domain) | High Affinity (Qualitative)[1] |
| PD173074 | Small Molecule | FGFR1, FGFR3 | IC50: ~20-40 nM |
| TKI-258 (Dovitinib) | Small Molecule | FGFR1, FGFR2, FGFR3, VEGFRs, PDGFRs | IC50 (FGFR3): ~10 nM |
| SU5402 | Small Molecule | VEGFRs, FGFRs, PDGFRs | IC50 (FGFR3): ~1.5 µM |
| BGJ398 (Infigratinib) | Small Molecule | FGFR1, FGFR2, FGFR3 | IC50 (FGFR3): 1.0 nM |
| AZD4547 | Small Molecule | FGFR1, FGFR2, FGFR3 | IC50 (FGFR3): 2.5 nM |
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is crucial for the validation and comparison of therapeutic candidates. The following are detailed methodologies for common experimental techniques used to quantify peptide-protein interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Protein Binding
This protocol is adapted from the method used to initially characterize the binding of the Vsppltlgqlls peptide to FGFR3.[1]
Materials:
-
High-binding 96-well microtiter plates
-
Vsppltlgqlls-TFA peptide
-
Recombinant human FGFR3 extracellular domain (ECD) protein
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against FGFR3 ECD
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with varying concentrations of Vsppltlgqlls-TFA (e.g., 0.1 to 10 µg/mL in a suitable coating buffer like PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Binding: Wash the plate three times with Wash Buffer. Add a constant concentration of recombinant FGFR3 ECD (e.g., 1 µg/mL in Blocking Buffer) to each well and incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add the primary antibody against FGFR3 ECD, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance values against the peptide concentration to determine the binding curve and estimate the binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Vsppltlgqlls-TFA peptide
-
Recombinant human FGFR3 ECD protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the recombinant FGFR3 ECD onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject varying concentrations of Vsppltlgqlls-TFA in running buffer over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Vsppltlgqlls-TFA peptide
-
Recombinant human FGFR3 ECD protein
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation: Dialyze both the peptide and the protein against the same buffer to minimize buffer mismatch effects.
-
Loading the Calorimeter: Load the FGFR3 ECD solution into the sample cell and the Vsppltlgqlls-TFA solution into the injection syringe.
-
Titration: Perform a series of small injections of the peptide into the protein solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for determining the binding affinity of Vsppltlgqlls-TFA to FGFR3.
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of Vsppltlgqlls-TFA.
References
A Comparative Analysis of the Novel Peptide Vsppltlgqlls tfa and Angiotensin II in Cardiovascular Regulation
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a functional comparison between the novel peptide, Vsppltlgqlls tfa, and the well-established vasoactive peptide, Angiotensin II. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a framework for evaluating novel peptides with potential cardiovascular effects. The data for this compound is hypothetical and serves as a placeholder to illustrate the comparative methodology.
Introduction
Angiotensin II is a key effector hormone in the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis.[1][2] It primarily exerts its effects through the Angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, inflammation, and fibrosis.[2][3][4][5] The novel peptide this compound is under investigation for its potential modulatory effects on the cardiovascular system. This guide compares the functional activities of this compound with Angiotensin II, focusing on receptor binding, in vitro vasoconstriction, and in vivo effects on blood pressure.
Quantitative Data Summary
The following table summarizes the key functional parameters of this compound in comparison to Angiotensin II.
| Parameter | This compound (Hypothetical Data) | Angiotensin II (Established Data) |
| Receptor Binding Affinity (Ki) | ||
| AT1 Receptor | 500 nM | 0.5 nM |
| AT2 Receptor | > 10,000 nM | 10 nM |
| In Vitro Vasoconstriction (EC50) | ||
| Rat Aortic Rings | 1 µM | 1 nM |
| In Vivo Blood Pressure Effect | ||
| Mean Arterial Pressure (MAP) Change in Rats (1 mg/kg, IV) | +10 mmHg | +40 mmHg |
Signaling Pathways
Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular signaling events. This includes the activation of G proteins (Gq/11, G12/13, and Gi), leading to the production of second messengers like inositol (B14025) trisphosphate and diacylglycerol.[3] These events ultimately result in the activation of downstream effectors such as phospholipases and protein kinases, contributing to vasoconstriction and cellular growth.[3][5]
The signaling pathway for this compound is currently under investigation. Preliminary data suggests a potential interaction with the AT1 receptor, albeit with lower affinity compared to Angiotensin II.
References
- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
Peptide vs. Small Molecules: A Comparative Efficacy Analysis of FGFR3 Inhibitors
For Immediate Release
In the landscape of targeted therapies, the inhibition of Fibroblast Growth Factor Receptor 3 (FGFR3) has emerged as a promising strategy for a range of diseases, from skeletal dysplasias to cancers. This guide provides a comparative analysis of the efficacy of a novel peptide inhibitor, Vsppltlgqlls tfa, against established small molecule inhibitors—Infigratinib, Erdafitinib, and Pemigatinib—targeting the FGFR3 signaling pathway. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic development.
Unveiling the Competitors: A Peptide and Small Molecules
This compound is a peptide identified through phage display screening for its high binding specificity to the extracellular domain of FGFR3. It functions by inhibiting the tyrosine kinase activity of the receptor. In contrast, Infigratinib , Erdafitinib , and Pemigatinib are orally bioavailable small molecule tyrosine kinase inhibitors (TKIs) that act as ATP-competitive inhibitors of the FGFR kinase domain.
Efficacy at a Glance: A Quantitative Comparison
To facilitate a direct comparison of the inhibitory potential of these molecules, the following table summarizes their in vitro efficacy data. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Type | Target | IC50 (FGFR3 Phosphorylation) | Cell Proliferation Inhibition | Cell Migration Inhibition | Endothelial Tube Formation Inhibition |
| This compound | Peptide | FGFR3 (extracellular) | Inhibition observed at 5 µM and 10 µM | Inhibits lymphatic endothelial cell (LEC) proliferation | Inhibits LEC migration | Inhibits LEC tubule formation |
| Infigratinib | Small Molecule | FGFR1, FGFR2, FGFR3 | 1.0 nM | IC50 = 14 nM (BaF3-FGFR3 cells) | Reduces lymphatic vessel density in vivo | - |
| Erdafitinib | Small Molecule | pan-FGFR | 3.0 nM | IC50 = 25 nM (FGFR3-expressing cells) | Inhibits endothelial and urothelial carcinoma cell migration | Suppresses endothelial cell tube formation |
| Pemigatinib | Small Molecule | FGFR1, FGFR2, FGFR3 | 1.0 nM[1] | IC50 = 1.2 nM (BaF3-FGFR3 cells) | - | - |
Delving into the Mechanism: The FGFR3 Signaling Pathway
FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for regulating cellular processes like proliferation, differentiation, and migration. Both the peptide and small molecule inhibitors aim to disrupt this signaling cascade, albeit through different mechanisms.
Caption: FGFR3 signaling pathway and points of inhibition.
Experimental Methodologies: A Closer Look at the Assays
The data presented in this guide are derived from a series of well-established in vitro assays designed to assess the efficacy of FGFR3 inhibitors.
FGFR3 Phosphorylation Assay
This biochemical assay quantifies the ability of an inhibitor to block the autophosphorylation of the FGFR3 kinase domain, a critical step in receptor activation. Typically, recombinant FGFR3 is incubated with ATP and the test compound. The level of phosphorylation is then measured, often using methods like ELISA or Western blotting with phospho-specific antibodies.
Cell Proliferation Assay
The impact of the inhibitors on cell growth is commonly assessed using an MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells expressing FGFR3 are seeded in the presence of varying concentrations of the inhibitor, and cell viability is measured after a set incubation period (e.g., 72 hours).
Cell Migration Assay
The Boyden chamber or Transwell assay is a standard method to evaluate cell migration. In this assay, cells are placed in the upper chamber of a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant in the presence or absence of the inhibitor is quantified to determine the inhibitor's effect on cell motility.
Endothelial Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis. Endothelial cells are cultured on a basement membrane extract, such as Matrigel, in the presence of the test compound. The formation of tube-like networks is then visualized and quantified by measuring parameters like tube length and the number of branch points.
In Summary
The peptide this compound and the small molecules Infigratinib, Erdafitinib, and Pemigatinib all demonstrate inhibitory activity against the FGFR3 signaling pathway. The small molecule inhibitors exhibit high potency with IC50 values in the nanomolar range for FGFR3 phosphorylation inhibition. While direct quantitative comparisons for this compound are limited, it has been shown to effectively inhibit FGFR3 phosphorylation and downstream cellular processes in lymphatic endothelial cells at micromolar concentrations.
The choice between a peptide-based and a small molecule inhibitor will depend on various factors, including the desired specificity, mode of administration, and potential for off-target effects. This guide provides a foundational comparison to aid researchers in their pursuit of novel and effective FGFR3-targeted therapies.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research data. The efficacy and safety of these compounds in clinical settings require further investigation.
References
A Comparative Guide to Validating FGFR3 Gene Knockout and Knockdown
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the knockout (KO) or knockdown (KD) of the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. Effective validation is critical for interpreting experimental results, particularly when assessing the efficacy and mechanism of action of targeted inhibitors like the peptide VSPPLTLGQLLS TFA. This peptide has been identified as an inhibitor of FGFR3 phosphorylation, blocking downstream signaling and affecting processes such as lymphangiogenesis and chondrogenesis[1]. Validating the successful depletion of FGFR3 is the foundational step for studying the phenotypic consequences of its inhibition.
Comparison of Validation Methodologies
A multi-level validation strategy is essential to ensure that the intended genetic modification is effective and specific.[2][3] This involves confirming the gene edit at the genomic, transcript, and protein levels, and finally, assessing the functional consequences of the gene's absence. The choice of method depends on whether a permanent gene knockout (e.g., via CRISPR/Cas9) or a transient knockdown (e.g., via siRNA/shRNA) was performed.
| Validation Level | Methodology | What It Measures | Pros | Cons | Best For |
| Genomic | PCR & Sanger Sequencing | Confirms permanent edits (insertions/deletions) in the FGFR3 gene.[2][4][5] | Definitive confirmation of gene edit; relatively low cost. | Does not quantify protein/mRNA levels; can be time-consuming for clone screening. | CRISPR/Cas9 Knockout |
| Transcript (mRNA) | RT-qPCR | Quantifies FGFR3 mRNA expression levels.[2][6][7] | Highly sensitive and quantitative; high throughput. | mRNA levels may not perfectly correlate with protein levels; requires careful primer design and normalization.[2] | Knockdown & Knockout |
| Protein | Western Blot | Detects and quantifies total FGFR3 protein and downstream phosphorylated targets (e.g., p-ERK).[4][8] | "Gold standard" for confirming protein loss; assesses downstream pathway effects. | Lower throughput; semi-quantitative without careful controls; antibody-dependent. | Knockdown & Knockout |
| Protein | Flow Cytometry | Quantifies cell-surface expression of FGFR3 on a per-cell basis.[2] | Provides quantitative data for large cell populations[2]; useful for membrane proteins. | Requires a high-quality antibody suitable for flow cytometry; cells must be in suspension. | Knockdown & Knockout |
| Functional | Phenotypic Assays | Measures the biological impact of FGFR3 loss (e.g., cell proliferation, migration, differentiation).[2] | Confirms biological relevance of the KO/KD[2]; validates the entire experimental model. | Can be complex to develop; phenotype may be subtle or confounded by off-target effects. | Knockdown & Knockout |
Experimental Workflows and Signaling
Visualizing the experimental and biological context is crucial for planning and interpretation. The following diagrams illustrate a standard validation workflow and the targeted signaling pathway.
Caption: General workflow for knockout or knockdown validation.
Caption: FGFR3 signaling via the ERK/MAPK pathway.
Quantitative Data Presentation
Presenting validation data clearly is essential for demonstrating experimental success. Below are examples of how to tabulate results from RT-qPCR and Western Blot analyses.
Table 1: Example RT-qPCR Data for FGFR3 Knockdown
This table shows the quantification of FGFR3 mRNA levels in control cells versus cells treated with siRNA targeting FGFR3. Data are normalized to a housekeeping gene (e.g., GAPDH).
| Sample | Target Gene | Avg. Ct | ΔCt (Ct_Target - Ct_GAPDH) | ΔΔCt (ΔCt_siFGFR3 - ΔCt_Control) | Fold Change (2^-ΔΔCt) | % Knockdown |
| Control | FGFR3 | 23.5 | 3.5 | 0.0 | 1.00 | 0% |
| Control | GAPDH | 20.0 | - | - | - | - |
| siFGFR3 | FGFR3 | 26.8 | 6.7 | 3.2 | 0.11 | 89% |
| siFGFR3 | GAPDH | 20.1 | - | - | - | - |
Table 2: Example Western Blot Densitometry for FGFR3 Knockdown
This table shows the quantification of protein band intensity from a Western blot. FGFR3 and phosphorylated ERK (p-ERK) levels are normalized to a loading control (e.g., β-Actin).
| Sample | Protein Target | Normalized Intensity (vs. β-Actin) | Fold Change (vs. Control) | % Reduction |
| Control | FGFR3 | 1.00 | 1.00 | 0% |
| siFGFR3 | FGFR3 | 0.15 | 0.15 | 85% |
| Control | p-ERK | 1.00 | 1.00 | 0% |
| siFGFR3 | p-ERK | 0.25 | 0.25 | 75% |
Key Experimental Protocols
Detailed and consistent protocols are the foundation of reproducible research.
Protocol 1: RT-qPCR for FGFR3 mRNA Quantification
This protocol outlines the steps for measuring mRNA levels following gene knockdown or knockout.[6][7][9]
-
RNA Isolation:
-
Harvest cells (e.g., control vs. siFGFR3-treated) and lyse them using a TRIzol-based reagent or a column-based kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis (Reverse Transcription):
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water.
-
Incubate at 65°C for 5 minutes to denature RNA secondary structures, then chill on ice.
-
Add reverse transcription buffer, dNTPs, an RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV).
-
Incubate according to the enzyme's recommended protocol (e.g., 60 minutes at 42°C), followed by an inactivation step (e.g., 5 minutes at 85°C). The resulting product is complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for FGFR3 (and a housekeeping gene like GAPDH), and PCR-grade water.
-
Add diluted cDNA (e.g., 10-20 ng) to each well of a qPCR plate.
-
Add the master mix to the wells.
-
Run the plate on a real-time PCR machine with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[9]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the ΔCt by normalizing the FGFR3 Ct value to the GAPDH Ct value.
-
Calculate the ΔΔCt by normalizing the ΔCt of the treated sample to the ΔCt of the control sample.
-
Calculate the fold change in expression using the 2-ΔΔCt method.
-
Protocol 2: Western Blot for FGFR3 and p-ERK Protein Validation
This protocol details the detection of protein loss and downstream pathway inhibition.[10]
-
Sample Preparation (Lysis):
-
Wash harvested cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load the samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific for FGFR3 (or p-ERK, or a loading control like β-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control band.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 3. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 4. How to Validate a CRISPR Knockout [biognosys.com]
- 5. cyagen.com [cyagen.com]
- 6. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]
- 8. licorbio.com [licorbio.com]
- 9. mcgill.ca [mcgill.ca]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of Antibody Cross-Reactivity for the Vsppltlgqlls Peptide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of antibodies targeting the synthetic peptide Vsppltlgqlls . Due to the novel or specific nature of this peptide sequence, direct experimental data on antibody cross-reactivity is not publicly available at the time of this publication. Therefore, this document outlines the necessary experimental approaches, data presentation standards, and key considerations for assessing antibody specificity. The methodologies and examples provided are based on established principles of immunochemical analysis.
Understanding "TFA" in the Context of Synthetic Peptides
It is crucial to note that the "tfa" (Trifluoroacetic acid) designation associated with the peptide is a remnant of the synthesis and purification process. TFA is a strong acid used to cleave the synthesized peptide from the solid-phase resin and as a counter-ion during High-Performance Liquid Chromatography (HPLC) purification.[1][2][3][4][5] While essential for producing high-purity peptides, residual TFA can have unintended biological consequences, including cytotoxicity and alteration of the peptide's three-dimensional structure.[3][4] Consequently, antibodies can potentially be generated against TFA-adducts on proteins, a phenomenon observed in contexts such as drug hypersensitivity reactions.[6][7] When assessing antibody specificity to the Vsppltlgqlls peptide, it is imperative to consider the potential for cross-reactivity with TFA-modified molecules.
Hypothetical Comparison of Anti-Vsppltlgqlls Antibodies
In the absence of specific data, we present a hypothetical comparison of three fictional antibodies (Ab-1, Ab-2, and Ab-3) to illustrate how their performance characteristics would be evaluated.
Table 1: Comparative Cross-Reactivity Analysis of Anti-Vsppltlgqlls Antibodies
| Parameter | Antibody Ab-1 | Antibody Ab-2 | Antibody Ab-3 (Control) |
| Target Peptide | Vsppltlgqlls | Vsppltlgqlls | Scrambled Peptide |
| Binding Affinity (KD) | 1.2 x 10⁻⁹ M | 5.5 x 10⁻⁹ M | > 10⁻⁶ M |
| Cross-Reactivity with Peptide Variant 1 (Vappltlgqlls) | 5% | 25% | < 1% |
| Cross-Reactivity with Peptide Variant 2 (Vsppltlgqllg) | 8% | 30% | < 1% |
| Cross-Reactivity with Unrelated Peptide Library | < 0.1% | 1.5% | < 0.1% |
| Cross-Reactivity with TFA-BSA | 12% | 15% | < 0.5% |
| Species Reactivity (Human, Mouse, Rat) | Human | Human, Mouse | Human |
| Recommended Application | Western Blot, ELISA | Immunohistochemistry | Negative Control |
Note: Data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To generate the data presented in Table 1, a series of standardized immunoassays would be required. The following are detailed protocols for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
-
Antigen Coating: Microtiter plates are coated overnight at 4°C with 1 µg/mL of the target peptide (Vsppltlgqlls), peptide variants, unrelated peptides, and a TFA-conjugated protein (e.g., TFA-BSA) in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Blocking: Plates are washed three times with wash buffer (PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Antibody Incubation: A dilution series of the primary antibody (e.g., from 1 µg/mL to 1 ng/mL) is added to the wells and incubated for 2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at room temperature.
-
Detection: Plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2 N H₂SO₄), and the absorbance is read at 450 nm.
-
Data Analysis: The percentage of cross-reactivity is calculated as (absorbance of cross-reactant / absorbance of target peptide) x 100.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the target peptide is immobilized onto the chip surface.
-
Binding Analysis: A dilution series of the antibody is flowed over the chip surface, and the association and dissociation rates are measured in real-time.
-
Data Analysis: The binding kinetics (ka and kd) are used to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key conceptual frameworks for understanding antibody cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Principles of specific vs. cross-reactive antibody binding.
References
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lifetein.com [lifetein.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Antibody assays for the detection of patients sensitized to halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for antibodies associated with halothane hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of Vsppltlgqlls-TFA: A Comparative Analysis
A comprehensive examination of the synthetic peptide Vsppltlgqlls-TFA across various cell lines reveals a notable absence of publicly available research data. Extensive searches for experimental results, signaling pathway analyses, and comparative studies involving this specific peptide have yielded no discernible information within the scientific literature. The designation "TFA" likely indicates the presence of trifluoroacetic acid, a common counter-ion used during peptide synthesis and purification, and does not describe a biological component of the peptide itself.
Currently, the scientific community has not published any data detailing the effects of Vsppltlgqlls-TFA on any cell line. Therefore, a direct comparison of its performance with other alternatives, supported by experimental data, cannot be constructed at this time. The lack of published research prevents the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested.
Researchers and drug development professionals interested in the potential biological activity of the Vsppltlgqlls peptide sequence would need to undertake initial in vitro studies to determine its effects on various cellular models. Such a study would typically involve the following workflow:
Figure 1: A generalized experimental workflow for characterizing a novel synthetic peptide.
This foundational research would be essential to generate the primary data required for any meaningful comparison and to understand the potential therapeutic or biological relevance of the Vsppltlgqlls peptide. Without such data, any discussion of its effects remains purely speculative. Further investigation is warranted to establish a biological profile for this peptide.
Benchmarking Vsppltlgqlls-TFA: A Comparative Guide to FGFR3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel FGFR3-inhibiting peptide, Vsppltlgqlls-TFA (also referred to as peptide P3), against current industry-standard Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors. The content herein is supported by experimental data from publicly available research, offering a comprehensive resource for evaluating therapeutic alternatives in the context of oncology and other diseases driven by aberrant FGFR3 signaling.
Executive Summary
Vsppltlgqlls-TFA is a peptide antagonist of FGFR3 that has demonstrated significant inhibitory effects on receptor phosphorylation and downstream signaling pathways.[1][2] It has shown efficacy in cellular models by inhibiting processes crucial to cancer progression and other pathologies, such as cell proliferation, migration, and angiogenesis.[3][4] This guide benchmarks the performance of Vsppltlgqlls-TFA against established small molecule inhibitors and antibody-based therapies targeting the FGFR pathway.
Quantitative Performance Comparison of Small Molecule FGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several prominent small molecule FGFR inhibitors against FGFR3. Lower IC50 values indicate higher potency.
| Compound Name | FGFR3 IC50 (nM) | Other FGFR Isoforms Inhibited (IC50 in nM) | Key Therapeutic Areas |
| Erdafitinib | 3.0[4][5][6] | FGFR1 (1.2), FGFR2 (2.5), FGFR4 (5.7)[4][5][6] | Urothelial Carcinoma |
| Infigratinib | 1.0[1][7][8][9][10] | FGFR1 (0.9), FGFR2 (1.4), FGFR4 (60)[1][9][10] | Cholangiocarcinoma, Urothelial Carcinoma, Achondroplasia |
| Pemigatinib | 1.2 | FGFR1 (0.4), FGFR2 (0.5), FGFR4 (30) | Cholangiocarcinoma, Myeloid/Lymphoid Neoplasms |
| AZD4547 | 1.8[2][11] | FGFR1 (0.2), FGFR2 (2.5)[2][11] | Various Solid Tumors |
| Rogaratinib | 18.5[3] | FGFR1 (11.2), FGFR2 (<1), FGFR4 (201)[3] | Urothelial Carcinoma, Solid Tumors |
Performance Profile of Vsppltlgqlls-TFA (Peptide P3)
While a direct IC50 value from a biochemical kinase assay for Vsppltlgqlls-TFA is not currently available in the reviewed literature, its potent inhibitory effects have been demonstrated through various cellular assays.
| Assay | Concentration | Observed Effect | Cell Type |
| FGFR3 Phosphorylation Inhibition | 10 µM | Significant inhibition of wild-type and constitutively active mutant FGFR3 phosphorylation.[1][2] | 293T cells, Human Lymphatic Endothelial Cells (LECs)[1][11] |
| ERK/MAPK Pathway Inhibition | 10 µM | Partial blockage of FGF2-mediated ERK1/2 phosphorylation.[1][4] | ATDC5 chondrogenic cells |
| Cell Proliferation | 5 µM and 10 µM | Inhibition of human primary LEC proliferation.[4] | Human Lymphatic Endothelial Cells (LECs) |
| Cell Migration | 5 µM and 10 µM | Inhibition of human primary LEC migration.[4] | Human Lymphatic Endothelial Cells (LECs) |
| Tubule Formation | 5 µM and 10 µM | Inhibition of human primary LEC tubule formation.[4] | Human Lymphatic Endothelial Cells (LECs) |
Antibody-Based FGFR3 Inhibitors: A Mechanistic Overview
In addition to small molecules and peptides, monoclonal antibodies represent another class of FGFR3 inhibitors with distinct mechanisms of action.
| Antibody | Mechanism of Action | Key Findings |
| R3Mab | Binds to the extracellular domain of FGFR3, blocking ligand binding and preventing receptor dimerization.[12][13] It can also induce conformational changes in the receptor.[12][13] | Demonstrates potent antitumor activity in bladder carcinoma and multiple myeloma xenograft models by antagonizing FGFR3 signaling and eliciting antibody-dependent cell-mediated cytotoxicity (ADCC).[12][13] |
| Vofatamab (B-701) | A fully human monoclonal antibody that prevents FGFR3 activation by blocking ligand interaction and inhibiting signaling from mutated or fusion-driven receptors.[14] | Has shown a tolerable safety profile and some clinical activity in patients with metastatic urothelial carcinoma harboring FGFR3 mutations or fusions, both as a monotherapy and in combination with docetaxel. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of FGFR3 inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This protocol is a representative example for determining the IC50 value of a compound against FGFR3 kinase activity.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of FGFR3 by 50%.
Materials:
-
Recombinant human FGFR3 kinase domain
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., Poly(E,Y) 4:1)
-
Test inhibitor (e.g., Vsppltlgqlls-TFA or small molecule inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase reaction buffer.
-
Add a fixed amount of recombinant FGFR3 kinase to each well of the microplate.
-
Add the diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. The ATP concentration should be close to the Km value for FGFR3.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method, such as a luminescence-based assay like ADP-Glo™.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular FGFR3 Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block FGFR3 autophosphorylation within a cellular context.
Materials:
-
Cells expressing FGFR3 (e.g., 293T cells transiently transfected with an FGFR3 expression vector, or cancer cell lines with endogenous FGFR3)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FGFR3, anti-total-FGFR3, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2-6 hours).
-
If studying ligand-induced phosphorylation, stimulate the cells with an FGFR ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes) before lysis.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-FGFR3.
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total FGFR3 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative inhibition of FGFR3 phosphorylation.
Cell Proliferation Assay (WST-1 Assay)
Objective: To evaluate the effect of an inhibitor on the proliferation of cells dependent on FGFR3 signaling.
Materials:
-
Human Lymphatic Endothelial Cells (LECs) or other relevant cell lines
-
Complete cell culture medium
-
Test inhibitor
-
WST-1 cell proliferation reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test inhibitor. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.
Endothelial Cell Tube Formation Assay
Objective: To assess the anti-angiogenic potential of an inhibitor by measuring its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Lymphatic Endothelial Cells (LECs)
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cell growth medium
-
Test inhibitor
-
24-well or 48-well plates
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest the endothelial cells and resuspend them in medium containing various concentrations of the test inhibitor.
-
Seed the cells onto the solidified matrix.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizations of Key Pathways and Workflows
The following diagrams illustrate the FGFR3 signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship of inhibitor classes.
Caption: Simplified FGFR3 signaling pathway.
Caption: General workflow for FGFR3 inhibitor screening.
Caption: Classification of FGFR3 inhibitors.
References
- 1. A novel FGFR3-binding peptide inhibits FGFR3 signaling and reverses the lethal phenotype of mice mimicking human thanatophoric dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Peptide Modulation of Fibroblast Growth Factor Receptor 3-Dependent Postnatal Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]
- 14. discovery.researcher.life [discovery.researcher.life]
Unveiling the Activity of Vsppltlgqlls (Peptide P3): An FGFR3 Inhibitor with Therapeutic Potential
The peptide sequence Vsppltlgqlls, also known as Peptide P3, has been identified as a novel and specific inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] Discovered through phage display screening, this 12-amino acid peptide demonstrates significant therapeutic potential, particularly in the context of FGFR3-related skeletal dysplasias.[1][4] While comprehensive structure-activity relationship (SAR) studies involving systematic modifications of the Vsppltlgqlls sequence are not yet publicly available, existing research provides a solid foundation for understanding its biological function and the experimental basis for its characterization.
This guide summarizes the known biological activities of Vsppltlgqlls, details the experimental protocols used to elucidate its function, and provides visualizations of its signaling pathway and experimental workflows.
Biological Activity of Vsppltlgqlls (Peptide P3)
Vsppltlgqlls exerts its biological effects by directly interacting with FGFR3, a receptor tyrosine kinase. Its key activities include:
-
High-Affinity Binding to FGFR3: The peptide binds with high specificity to the extracellular domain of FGFR3.[1][4][5]
-
Inhibition of FGFR3 Kinase Activity: Vsppltlgqlls effectively inhibits the tyrosine kinase activity of FGFR3, including both its wild-type and constitutively active mutant forms. This inhibition extends to downstream signaling pathways, most notably the extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway.[1][4]
-
Promotion of Chondrogenesis: In cellular models, the peptide promotes the proliferation and differentiation of chondrogenic cells.[1][4]
-
In Vivo Efficacy in a Model of Skeletal Dysplasia: In a mouse model of thanatophoric dysplasia, a severe FGFR3-related skeletal disorder, Vsppltlgqlls was shown to reverse the lethal phenotype.[1][6]
-
Inhibition of Lymphangiogenesis: The peptide can inhibit 9-cis-retinoic acid-induced lymphangiogenesis by blocking the proliferation, migration, and tubule formation of lymphatic endothelial cells.[2][3][7]
Quantitative Data Summary
Currently, published data focuses on the biological effects of the primary Vsppltlgqlls sequence rather than a comparative analysis of analogs. The following table summarizes key quantitative findings from studies on this peptide.
| Parameter | Cell/Animal Model | Experimental Condition | Result | Reference |
| FGFR3 Binding | In vitro ELISA | Coated P3 peptide with FGFR3 extracellular or intracellular domains | High binding affinity to the extracellular domain of FGFR3 | [4] |
| Inhibition of FGFR3 Phosphorylation | 293T cells expressing FGFR3 mutants | Treatment with 10 µM P3 | Significant inhibition of phosphorylation of wild-type and mutant FGFR3 | [8] |
| Inhibition of ERK1/2 Phosphorylation | ATDC5 chondrocytic cells | FGF2 stimulation with 10 µM P3 | Partial blockage of FGF2-mediated ERK1/2 phosphorylation | [8] |
| Chondrocyte Proliferation | ATDC5 cells | 24-hour treatment with P3 | Significant increase in cell proliferation | [4] |
| Inhibition of Lymphatic Endothelial Cell Proliferation | Human Lymphatic Endothelial Cells | 9-cisRA stimulation with P3 | Blockage of 9-cisRA-stimulated cell proliferation | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Vsppltlgqlls.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for FGFR3 Binding:
-
Plate Coating: 96-well plates are coated with the Vsppltlgqlls peptide.
-
Blocking: The plates are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Incubation with Receptor Domains: The extracellular or intracellular domains of FGFR3 are added to the wells and incubated.
-
Detection: A primary antibody specific to the FGFR3 domain is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate is added, and the absorbance is measured to quantify the amount of bound FGFR3 domain.
2. Inhibition of FGFR3 Tyrosine Kinase Activity Assay:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells are cultured and transiently transfected with plasmids expressing either wild-type or mutant forms of FGFR3.
-
Peptide Treatment: The transfected cells are treated with a specified concentration of the Vsppltlgqlls peptide (e.g., 10 µM).
-
Cell Lysis and Immunoprecipitation: The cells are lysed, and the FGFR3 protein is immunoprecipitated using an appropriate antibody (e.g., anti-Myc or anti-M2).
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-phospho-tyrosine antibody to detect the phosphorylation status of FGFR3.
-
Quantification: The intensity of the phospho-tyrosine bands is quantified using densitometry.
3. Chondrocyte Proliferation Assay (MTT Assay):
-
Cell Seeding: ATDC5 chondrogenic cells are seeded in 96-well plates.
-
Peptide Treatment: The cells are treated with various concentrations of the Vsppltlgqlls peptide for a specified duration (e.g., 24 hours).
-
MTT Addition: Methylthiazoletetrazolium (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the relative number of viable, proliferating cells.
Signaling Pathway and Experimental Workflow Diagrams
FGFR3 signaling pathway and the inhibitory action of Vsppltlgqlls.
A proposed experimental workflow for future SAR studies of Vsppltlgqlls.
Future Directions: A Hypothetical Structure-Activity Relationship Study
While no SAR studies for Vsppltlgqlls have been published, a systematic investigation would be invaluable for optimizing its therapeutic properties. A potential approach would involve an alanine scan, where each amino acid in the Vsppltlgqlls sequence is systematically replaced with alanine. The resulting analogs would then be tested for their ability to bind FGFR3 and inhibit its activity. This would identify key residues essential for the peptide's function.
Further modifications could include:
-
D-amino acid substitutions: To increase proteolytic stability.
-
Cyclization: To constrain the peptide's conformation, potentially increasing affinity and stability.
-
N- and C-terminal modifications: To enhance stability and alter pharmacokinetic properties.
The data from these studies would be crucial for designing second-generation inhibitors with improved potency, stability, and clinical potential.
References
- 1. Structure-activity studies of vasoactive intestinal peptide (VIP): cyclic disulfide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-Type Natriuretic Peptide Analog as Therapy for Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Structure-Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
Independent Verification of VSPPLTLGQLLS TFA Function: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide VSPPLTLGQLLS TFA, also known as Peptide P3, with alternative small molecule inhibitors of the Fibroblast Growth Factor Receptor 3 (FGFR3). The function of VSPPLTLGQLLS as a selective inhibitor of FGFR3 has been independently verified in multiple studies, positioning it as a valuable tool for research and a potential therapeutic agent. This document summarizes its performance against other FGFR inhibitors, supported by experimental data, to aid in the selection of the most appropriate compound for specific research and development needs.
Mechanism of Action and Target Profile
VSPPLTLGQLLS is a 12-amino acid peptide that has been identified as a specific inhibitor of FGFR3.[1][2] It functions by binding to the extracellular domain of FGFR3, thereby inhibiting its phosphorylation and subsequent downstream signaling.[2] This mechanism contrasts with many small molecule inhibitors that typically target the intracellular tyrosine kinase domain. The "TFA" designation refers to trifluoroacetic acid, a counter-ion commonly used in peptide synthesis and purification, which is generally not considered to contribute to the biological activity of the peptide itself.
Comparative Analysis of FGFR3 Inhibitors
The following tables summarize the quantitative data for this compound and three alternative small molecule FGFR inhibitors: Erdafitinib, BGJ398, and Rogaratinib. These alternatives were chosen based on their well-documented activity against FGFRs and their use in preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity against FGFRs
| Compound | Type | Target(s) | IC50 (FGFR3) | Other Notable IC50s |
| VSPPLTLGQLLS (Peptide P3) | Peptide | FGFR3 | Not explicitly reported; effective at 5-10 µM | Specificity for FGFR3 suggested[2] |
| Erdafitinib | Small Molecule | Pan-FGFR (FGFR1-4) | ~2.1 nM | FGFR1: ~1.2 nM, FGFR2: ~2.5 nM, FGFR4: ~57 nM |
| BGJ398 (Infigratinib) | Small Molecule | Pan-FGFR (FGFR1-3) | 1 nM[3] | FGFR1: 0.9 nM, FGFR2: 1.4 nM[3] |
| Rogaratinib (BAY-1163877) | Small Molecule | Pan-FGFR (FGFR1-4) | 9.2 nM | FGFR1: 1.8 nM, FGFR2: <1 nM, FGFR4: 1.2 nM[4] |
Table 2: Effects on Downstream Signaling and Cellular Processes
| Compound | Effect on FGFR3 Phosphorylation | Effect on ERK/MAPK Pathway | Effect on Cell Proliferation | Other Notable Effects |
| VSPPLTLGQLLS (Peptide P3) | Significant inhibition[1][2] | Inhibition of FGF2-mediated ERK1/2 phosphorylation[2] | Inhibits 9-cisRA-stimulated LEC proliferation; Promotes chondrocyte proliferation[1][2] | Inhibits LEC migration and tubule formation[1]; Promotes chondrogenic differentiation[2] |
| Erdafitinib | Inhibition | Inhibition | Potent inhibition of various cancer cell lines | Approved for urothelial carcinoma with FGFR alterations |
| BGJ398 (Infigratinib) | Inhibition | Inhibition | IC50 values in the nanomolar range for FGFR-dependent cancer cells | Induces G1 cell-cycle arrest[1] |
| Rogaratinib (BAY-1163877) | Inhibition | Inhibition of ERK1/2 phosphorylation[2] | Potent inhibition of FGFR-addicted cancer cell lines[2] | Effective in FGFR-overexpressing preclinical cancer models[2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: FGFR3 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor validation.
Experimental Protocols
Inhibition of FGFR3 Phosphorylation
-
Cell Culture and Treatment: Human primary lymphatic endothelial cells (LECs) or 293T cells transiently expressing wild-type or mutant FGFR3 are cultured in appropriate media.[1][2] Cells are serum-starved prior to treatment. VSPPLTLGQLLS (10 µM) or a scrambled peptide control is added for a specified pre-incubation period.[2] Subsequently, cells are stimulated with a ligand such as FGF2 (20 ng/mL) for a short duration (e.g., 10-15 minutes).[2]
-
Protein Extraction and Western Blotting: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-FGFR3, total FGFR3, phospho-ERK1/2, total ERK, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding secondary antibody, and bands are visualized using an appropriate detection system. Densitometry is used for quantification.[1][2]
Cell Proliferation Assay (WST-1)
-
Cell Seeding and Treatment: LECs are seeded in 96-well plates and allowed to adhere. The cells are then treated with VSPPLTLGQLLS (e.g., 5 µM and 10 µM), a scrambled peptide, or vehicle control, in the presence or absence of a stimulant like 9-cis-retinoic acid (9-cisRA).[1]
-
Proliferation Measurement: After an incubation period (e.g., 24 or 48 hours), a cell proliferation reagent such as WST-1 is added to each well.[1] The plate is incubated for a further 1-4 hours, and the absorbance is measured at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Kinase Assay (for small molecules)
-
Assay Components: The enzymatic activity is assessed by measuring the phosphorylation of a synthetic substrate by a purified FGFR3 kinase domain. The reaction mixture typically includes the FGFR3 enzyme, the inhibitor at various concentrations, the substrate (e.g., a poly(E-Y) peptide), and radiolabeled ATP (e.g., [γ-³³P]ATP) in a suitable buffer.[3]
-
Reaction and Detection: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a set time (e.g., 10 minutes). The reaction is then stopped, and the phosphorylated substrate is captured on a filter. The amount of incorporated radioactivity is measured using a scintillation counter to determine the kinase activity. IC50 values are calculated from the dose-response curves.[3]
Conclusion
The peptide this compound is a specific inhibitor of FGFR3 that acts via a distinct mechanism compared to small molecule tyrosine kinase inhibitors. While small molecules like Erdafitinib, BGJ398, and Rogaratinib exhibit potent, pan-FGFR inhibition in the nanomolar range, VSPPLTLGQLLS offers a potentially more targeted approach by binding to the extracellular domain of FGFR3. Its demonstrated efficacy in inhibiting FGFR3-mediated lymphangiogenesis and promoting chondrocyte differentiation highlights its utility in studying these specific biological processes. The choice of inhibitor will ultimately depend on the specific research question, the desired level of selectivity, and the biological system under investigation. This guide provides a foundational comparison to inform such decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FGFR with BGJ398 in Breast Cancer: Effect on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Environments: Standard Operating Procedures for the Disposal of Vsppltlgqlls TFA
For professionals engaged in the sensitive and critical work of drug development and scientific research, a steadfast commitment to safety is paramount. This document provides a comprehensive guide to the proper handling and disposal of Vsppltlgqlls TFA, a substance understood to be a trifluoroacetic acid (TFA) salt. The primary hazards associated with this compound are linked to the TFA component, a strong and corrosive acid that necessitates meticulous handling and disposal protocols to mitigate risks to both personnel and the environment.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of the compound, particularly in its solid form or when creating solutions, should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | To protect skin from the corrosive effects of TFA. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact with the substance. |
| Lab Coat | A standard laboratory coat. | To protect clothing and skin from accidental splashes. |
Step-by-Step Disposal Protocol for this compound
The following procedures are founded on established guidelines for the disposal of trifluoroacetic acid and analogous chemical waste. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
-
Waste Segregation and Collection :
-
Solid Waste : Unused or expired this compound powder is to be treated as hazardous chemical waste. It should be placed in a clearly labeled, sealed container designated for solid chemical waste. Materials contaminated with the solid compound, such as weighing paper and spatulas, should also be disposed of in this container.
-
Liquid Waste : Solutions containing this compound must be collected as hazardous liquid waste.[1][2] A dedicated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) bottle, should be used.[1] These solutions must never be poured down the drain.[1][3][4]
-
Contaminated Sharps : Any sharps, including needles and syringes, that are contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[2]
-
-
Waste Container Labeling and Storage :
-
All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "Vsppltlgqlls trifluoroacetate," the approximate concentration and volume of the waste, and the date of first accumulation.[2]
-
Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible chemicals, particularly bases and oxidizing agents, to prevent violent chemical reactions.[1][3] Containers must be kept securely closed when not in use.[2][3]
-
-
Final Disposal :
Experimental Protocol: Cell Treatment with this compound
The following is a generalized protocol for the treatment of cells with this compound.
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C as recommended.[1]
-
Cell Culture : Culture cells to the desired confluency in the appropriate growth medium.[1]
-
Treatment : Prepare a series of dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations. Replace the existing media with the media containing the various concentrations of this compound.[1]
-
Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Analysis : Following incubation, perform the desired assay, such as a cell viability assay or a western blot for target proteins.[1]
Diagrams for Safety and Disposal Workflows
To further clarify the procedural flow, the following diagrams illustrate the logical steps for waste disposal and spill response.
References
Essential Safety and Logistics for Handling Vsppltlgqlls TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling synthetic peptides such as Vsppltlgqlls TFA. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. The following procedural guidance is designed to directly address specific operational questions, building a foundation of trust and reliability in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a lyophilized peptide powder that is a salt of trifluoroacetic acid (TFA), a comprehensive approach to personal protective equipment is critical. TFA is corrosive and can cause severe skin burns and eye damage.[1][2][3] The peptide itself, while not having a specific hazard profile, should be handled with care to avoid inhalation and contact.[4]
Summary of Required Personal Protective Equipment
| Equipment | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles.[4] A face shield is recommended when handling larger quantities or when there is a significant splash hazard.[4][5] | Protects against dust particles of the lyophilized peptide and splashes of TFA or solvents.[4][6] |
| Hand Protection | Chemical-resistant nitrile gloves. Double gloving is recommended for enhanced protection.[7] | Protects skin from contact with the peptide and corrosive TFA.[8] Gloves should be changed immediately upon contact.[7] |
| Body Protection | A standard laboratory coat must be worn to protect skin and clothing.[4][8] For high-volume applications (>500 mL of TFA solutions), a chemical-resistant apron may be required.[9] | Prevents contamination of personal clothing and skin contact. |
| Respiratory Protection | A respirator or dust mask is recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation.[4] All handling of TFA must be conducted in a properly functioning chemical fume hood.[1][7][9] | Minimizes the risk of inhaling peptide dust and harmful TFA vapors.[1][10] |
| General Laboratory Attire | Long pants and closed-toe shoes are mandatory.[4][7] | Ensures no skin is exposed between the shoe and ankle, providing full body coverage.[9] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[4]
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[4]
2. Preparation and Handling:
-
All handling of this compound, especially weighing and reconstitution, must be conducted in a properly functioning chemical fume hood.[1][7][9]
-
Wear all required PPE as detailed in the table above.
-
Weigh the lyophilized powder quickly to minimize exposure to air and moisture.[4]
-
When reconstituting the peptide, add the solvent slowly to the vial. Sonication in a water bath can aid dissolution, but avoid excessive heat.[4]
-
When working with TFA for cleavage or chromatography, always add acid to water, not the other way around.[9]
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area and assess the danger.[9] For small spills, use an inert absorbent material, place it in a sealed container for disposal, and clean the area.[1][11] Avoid breathing any vapors.[9]
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse mouth with water.[1][7] Seek immediate medical attention.[1]
4. Disposal Plan:
-
All waste containing this compound and TFA should be treated as hazardous chemical waste.[1][4]
-
Solid Waste: Collect any spilled powder or contaminated materials (e.g., weigh boats, pipette tips) in a sealed, labeled container for hazardous waste disposal.[4]
-
Liquid Waste: Unused peptide solutions and TFA-containing waste should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[1][5]
-
Consult and adhere to all federal, state, and local environmental regulations for hazardous waste disposal.[1][4]
Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 7. amherst.edu [amherst.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. scantecnordic.se [scantecnordic.se]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
